2-Ethylacridine
Description
Structure
3D Structure
Properties
CAS No. |
55751-83-2 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-ethylacridine |
InChI |
InChI=1S/C15H13N/c1-2-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)16-15/h3-10H,2H2,1H3 |
InChI Key |
LMTKWIQCTSKTDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC3=CC=CC=C3N=C2C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 2-Ethylacridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of 2-Ethylacridine, a heterocyclic aromatic compound. The guide details its structural and physicochemical characteristics, outlines experimental protocols for its synthesis and analysis, and discusses its biological mechanism of action, supported by diagrams and tabulated data for clarity and ease of comparison.
Chemical Identity and Physical Properties
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 55751-83-2 | [1][2] |
| Molecular Formula | C₁₅H₁₃N | [1][2] |
| SMILES | CCC1=CC2=CC3=CC=CC=C3N=C2C=C1 | [1] |
| InChIKey | LMTKWIQCTSKTDN-UHFFFAOYSA-N | [1][2] |
| PubChem CID | 610161 | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Type | Reference |
| Molecular Weight | 207.27 g/mol | --- | [1] |
| Melting Point | Not Experimentally Reported | --- | |
| Boiling Point | Not Experimentally Reported | --- | |
| XLogP3-AA | 4.2 | Computed | [1] |
| Hydrogen Bond Donor Count | 0 | Computed | [1] |
| Hydrogen Bond Acceptor Count | 1 | Computed | [1] |
| Rotatable Bond Count | 1 | Computed | [1] |
| Topological Polar Surface Area | 12.9 Ų | Computed | [1] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol (B145695), DMSO, and DMF. | General | [3][4] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.
The Bernthsen acridine (B1665455) synthesis is a classical and effective method for preparing substituted acridines. It involves the condensation of a diarylamine with a carboxylic acid at high temperatures, typically catalyzed by zinc chloride.[5][6] A modern, solvent-free approach using microwave irradiation can significantly accelerate the reaction.[7]
Reaction Scheme: (Diphenylamine + Propanoic Acid) --(ZnCl₂, Heat)--> this compound
Materials and Equipment:
-
Propanoic acid
-
Zinc chloride (anhydrous)
-
Microwave reactor or oil bath with a round-bottom flask and reflux condenser
-
28% aqueous ammonia (B1221849)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine diphenylamine (1.0 eq), propanoic acid (5.0 eq), and anhydrous zinc chloride (2.0 eq).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 200-210°C for 10-15 minutes.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC). Alternative: If a microwave reactor is unavailable, combine the reagents in a round-bottom flask and heat in an oil bath at 220-250°C for 4-6 hours under a reflux condenser.[6]
-
Work-up: After cooling to room temperature, carefully add 28% aqueous ammonia to the reaction mixture to neutralize the acid and complex the zinc chloride. Stir until a slurry is formed.
-
Extraction: Filter the slurry and wash the solid residue with water until the filtrate is neutral. Dry the residue and then extract the product with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
The crude this compound can be purified by column chromatography followed by recrystallization.
Column Chromatography:
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Once dry, load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (B92381) (e.g., starting from 100% hexane and gradually increasing to 30% ethyl acetate). Collect fractions and monitor by TLC to isolate the fractions containing the pure product.
-
Concentration: Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Recrystallization:
-
Dissolve the purified product in a minimum amount of a hot solvent, such as ethanol or a toluene/hexane mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) of purified this compound in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of this compound in a UV-transparent solvent like ethanol or acetonitrile.
-
Record the absorption spectrum over a range of 200-600 nm using a dual-beam UV-Vis spectrophotometer.
Mass Spectrometry (MS):
-
Introduce a sample into a mass spectrometer, typically via Gas Chromatography (GC-MS) or by direct infusion if using Electrospray Ionization (ESI-MS).
-
Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.
Spectral Data and Interpretation
While experimental spectra for this compound are not widely published, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 3: Predicted and Known Spectral Data for this compound
| Analysis | Data / Predicted Characteristics | Reference |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 207. Major fragments: m/z 192 (loss of CH₃), 179. | [1] |
| ¹H NMR (Predicted) | Aromatic Protons (8H): δ 7.5-8.5 ppm (complex multiplets). Ethyl CH₂ (2H): δ ~2.8-3.0 ppm (quartet). Ethyl CH₃ (3H): δ ~1.3-1.5 ppm (triplet). | Based on acridine and substituted aromatics |
| ¹³C NMR (Predicted) | Aromatic Carbons (13C): δ ~120-150 ppm. Ethyl CH₂: δ ~25-30 ppm. Ethyl CH₃: δ ~13-16 ppm. | Based on acridine and substituted aromatics |
| UV-Vis (Predicted) | Multiple absorption bands characteristic of the acridine chromophore. π→π* transitions: λmax expected in the ranges of ~250 nm and ~350-400 nm. | Based on acridine UV spectrum[8] |
Biological Activity and Signaling Pathway
Acridine derivatives are well-known for their biological activity, primarily as DNA intercalating agents and topoisomerase II inhibitors. This mechanism is the basis for the anticancer properties of many acridine-based drugs.[9]
Mechanism of Action:
-
DNA Intercalation: The planar, aromatic structure of this compound allows it to insert itself between the base pairs of the DNA double helix.
-
Topoisomerase II Inhibition: This intercalation stabilizes the transient DNA-topoisomerase II cleavage complex, preventing the enzyme from re-ligating the DNA strands after resolving topological stress during replication and transcription.
-
DNA Damage: The stabilized cleavage complex leads to the accumulation of DNA double-strand breaks (DSBs).
-
Cellular Response: The cell recognizes these DSBs and activates the DNA Damage Response (DDR) pathway. This leads to the activation of kinases like ATM and ATR, which in turn phosphorylate a cascade of downstream targets, resulting in cell cycle arrest (to allow for DNA repair) and, if the damage is too severe, the induction of apoptosis (programmed cell death).
Caption: Workflow for the synthesis and purification of this compound.
Caption: Proposed signaling pathway for this compound's cytotoxic effects.
References
- 1. This compound | C15H13N | CID 610161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikidata [wikidata.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bernthsen acridine synthesis (CHEMISTRIAN) | PPTX [slideshare.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Study of Acridine Derivatives as Potential Chemotherapeutic agents | Scholar [scholar.stlawu.edu]
2-Ethylacridine: A Technical Overview of its Chemical Synthesis and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 55751-83-2[1] Molecular Formula: C₁₅H₁₃N[1]
This technical guide provides a comprehensive overview of 2-Ethylacridine, a heterocyclic aromatic compound belonging to the acridine (B1665455) family. Acridine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This document outlines the key chemical and biological aspects of this compound, with a focus on its synthesis, and known biological activities, presented in a format tailored for researchers and professionals in drug development.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 55751-83-2 | [1] |
| Molecular Formula | C₁₅H₁₃N | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CCC1=CC2=CC3=CC=CC=C3N=C2C=C1 | [1] |
| InChI | InChI=1S/C15H13N/c1-2-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)16-15/h3-10H,2H2,1H3 | [1] |
| InChIKey | LMTKWIQCTSKTDN-UHFFFAOYSA-N | [1] |
Synthesis of this compound
Conceptual Experimental Protocol: Friedländer Annulation
The Friedländer annulation is a widely used method for the synthesis of quinolines and, by extension, acridines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For the synthesis of this compound, a plausible approach would involve the reaction of a suitably substituted 2-aminobenzophenone (B122507) derivative with a ketone bearing an ethyl group.
Hypothetical Reactants:
-
A 2-aminobenzophenone derivative with a substituent that would correspond to the desired substitution pattern on the acridine core.
-
An appropriate ketone, for instance, 1-phenylpropan-1-one, which would provide the ethyl group at the 2-position of the resulting acridine.
General Procedure:
-
Condensation: The 2-aminobenzophenone derivative and the ketone are typically reacted in the presence of a catalyst. Common catalysts include acids (e.g., p-toluenesulfonic acid) or bases (e.g., sodium hydroxide, potassium hydroxide).
-
Solvent and Temperature: The reaction is often carried out in a high-boiling solvent, such as ethanol (B145695) or dimethylformamide (DMF), and may require heating to reflux to drive the condensation and subsequent cyclization.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve precipitation, extraction, and subsequent purification by recrystallization or column chromatography to yield pure this compound.
Caption: Conceptual workflow for the synthesis of this compound via Friedländer Annulation.
Biological Activity and Potential Applications
Acridine derivatives are known to exert their biological effects through various mechanisms, most notably through intercalation into DNA and inhibition of enzymes such as topoisomerases.[4] While specific quantitative data for this compound is limited in publicly available literature, the broader class of acridine compounds has shown significant promise in several therapeutic areas.
Anticancer Activity
Many acridine derivatives have been investigated for their anticancer properties. For instance, certain N-[2-(dialkylamino)alkyl]acridine-4-carboxamides have demonstrated remarkable activity against solid tumors in vivo.[5] Platinum-acridine hybrid agents have also shown potent nanomolar activity in various cancer cell lines, including liver (HepG2), lung (NCI-H460), and breast (MDA-MB-436) cancers.[6] The anticancer activity of acridines is often attributed to their ability to intercalate into DNA, thereby disrupting DNA replication and transcription, and to inhibit topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes.[4]
Anti-inflammatory Activity
Some novel acridine derivatives have been synthesized and evaluated for their anti-inflammatory effects. For example, certain condensation products of 9-chloroacridines with various amines have exhibited significant anti-inflammatory activity in animal models.[3]
Enzyme Inhibition
The planar aromatic structure of the acridine ring system makes it an ideal scaffold for designing enzyme inhibitors. Acridine derivatives have been shown to inhibit a variety of enzymes. For instance, some acridone (B373769) derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.
Potential Signaling Pathway Involvement
Given the known mechanisms of action for acridine compounds, this compound could potentially be involved in signaling pathways related to DNA damage response and cell cycle regulation. Intercalation of this compound into DNA would likely trigger a DNA damage response, potentially activating pathways involving ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, leading to cell cycle arrest and apoptosis.
Caption: Hypothetical signaling pathway for this compound-induced DNA damage response.
Conclusion
This compound, as a member of the pharmacologically significant acridine family, holds potential for further investigation in drug discovery and development. While specific biological data for this compound is not extensively documented, the known activities of related acridine derivatives suggest that it may possess valuable anticancer, anti-inflammatory, or other therapeutic properties. The synthesis of this compound can be approached through established synthetic methodologies for the acridine scaffold. Further research is warranted to elucidate the specific biological targets, mechanisms of action, and therapeutic potential of this compound. This guide serves as a foundational resource for researchers embarking on the study of this promising compound.
References
- 1. This compound | C15H13N | CID 610161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 3. Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Potential antitumor agents. 50. In vivo solid-tumor activity of derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platinum–Acridine Agents with High Activity in Cancers Expressing the Solute Carrier MATE1 (SLC47A1) - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activities of 2-Substituted Acridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine (B1665455) and its derivatives represent a significant class of heterocyclic compounds that have been extensively studied for their diverse biological activities.[1][2] The planar tricyclic structure of the acridine core is crucial for its primary mechanism of action: intercalation into DNA.[3] This interaction disrupts DNA replication and transcription, leading to cytotoxic effects, which has made acridine derivatives a focal point in anticancer drug discovery.[4]
Substitutions on the acridine ring system can significantly modulate the physicochemical properties, biological activity, and target selectivity of these compounds. The C2 position is a key site for modification, influencing the molecule's electronic properties and its interaction with biological macromolecules. While specific data on 2-ethylacridine is sparse, studies on derivatives with other substituents at the C2 position, such as methyl or methoxy (B1213986) groups, provide valuable insights into the structure-activity relationships (SAR) of this class of compounds.[5][6]
This technical guide provides an in-depth overview of the biological activities of 2-substituted acridine derivatives, with a focus on their anticancer properties. It covers their mechanism of action, summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Mechanism of Action
The primary anticancer mechanisms of acridine derivatives are DNA intercalation and the inhibition of topoisomerase enzymes.
2.1. DNA Intercalation:
The planar aromatic structure of the acridine ring allows it to insert itself between the base pairs of the DNA double helix.[3] This intercalation is stabilized by π-π stacking interactions with the DNA bases. The insertion of the acridine molecule causes a local unwinding of the DNA helix, leading to conformational changes that can interfere with the binding of DNA polymerases and RNA polymerases, thereby inhibiting DNA replication and transcription.[1]
2.2. Topoisomerase Inhibition:
Topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes like replication, transcription, and recombination.[1][7] Acridine derivatives can act as topoisomerase inhibitors, which are broadly classified into two types:
-
Topoisomerase Poisons: These agents stabilize the transient covalent complex formed between topoisomerase and DNA (the cleavage complex). This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis.
-
Catalytic Inhibitors: These compounds interfere with the catalytic cycle of the enzyme without stabilizing the cleavage complex. They can, for example, prevent the binding of the enzyme to DNA or inhibit the cleavage step.
The substitution pattern on the acridine ring can influence the specific type of topoisomerase inhibited (Topoisomerase I or II) and the mechanism of inhibition.
Below is a diagram illustrating the general mechanism of action of acridine derivatives.
Caption: General mechanism of action of 2-substituted acridine derivatives.
Quantitative Data on Biological Activities
While specific data for this compound derivatives is unavailable, the following table summarizes the cytotoxic activities of some 2-methylacridine (B1618800) derivatives against various cancer cell lines. This data provides a reference for the potential potency of C2-alkyl substituted acridines.
| Compound ID | Substitution | Cancer Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| AS-2 | 2-methyl-9-[(4'-methyl)phenylamino] | A-549 (Lung) | MTT | 187.5 | [8] |
| AS-2 | 2-methyl-9-[(4'-methyl)phenylamino] | MCF-7 (Breast) | MTT | 212.5 | [8] |
Note: Higher IC50 values indicate lower cytotoxic activity. The presented data for 2-methylacridine derivatives suggest moderate to low cytotoxicity in these specific assays. Further derivatization and optimization would be necessary to enhance potency.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of acridine derivatives.
4.1. Synthesis of 2-Substituted-9-Chloroacridine
This protocol is a general method for the synthesis of the 9-chloroacridine (B74977) intermediate, which can then be further derivatized.
-
Step 1: Synthesis of 2-(p-tolylamino) benzoic acid
-
A mixture of o-chlorobenzoic acid (0.04 mol), p-toluidine (B81030) (0.08 mol), sodium acetate (B1210297) (4.1 g), copper powder (0.2 g), copper oxide (0.1 g), and DMF (25 ml) is refluxed for 2 hours at 160–170 °C.
-
The reaction mixture is then cooled and poured into water.
-
The precipitate is collected by filtration, washed with water, and recrystallized from ethanol (B145695) to yield 2-(p-tolylamino) benzoic acid.[8]
-
-
Step 2: Synthesis of 2-methyl-9-chloroacridine
-
A mixture of 2-(p-tolylamino) benzoic acid (0.022 mol) and freshly distilled phosphorous oxychloride (0.176 mol) is slowly heated for about 15 minutes at 85–90 °C on a water bath.
-
When the initial boiling subsides, the mixture is heated on a heating mantle for 2 hours at 140–150 °C.
-
The excess phosphorous oxychloride is removed by distillation under reduced pressure.
-
The residue is cooled and treated with ice-cold water and ammonia (B1221849) solution to precipitate the product.
-
The crude product is filtered, washed with water, and recrystallized from a suitable solvent to give 2-methyl-9-chloroacridine.[8]
-
4.2. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-substituted acridine derivative) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[9][10]
4.3. Topoisomerase Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing:
-
2 µL of 10x Topoisomerase I assay buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)
-
1 µL of the test compound at various concentrations (or solvent for control)
-
x µL of nuclease-free water to bring the volume to 19 µL.[1]
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase I enzyme to initiate the reaction. Include a "no enzyme" control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[1]
-
Agarose (B213101) Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel. Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Visualization: Stain the gel with a DNA stain (e.g., Ethidium Bromide or SYBR Safe) and visualize the DNA bands under UV light.
-
Analysis of Results:
-
No Enzyme Control: A single band of supercoiled DNA.
-
Enzyme Control (no inhibitor): A band of relaxed DNA, which migrates slower than supercoiled DNA.
-
Inhibitor-Treated Samples: Inhibition of topoisomerase I will result in a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.[1]
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel 2-substituted acridine derivatives.
Caption: Workflow for cytotoxicity screening of 2-substituted acridine derivatives.
Conclusion
2-Substituted acridine derivatives continue to be a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their primary mechanisms of action, DNA intercalation and topoisomerase inhibition, are well-established, and the substituent at the C2 position plays a crucial role in modulating their biological activity. While there is a clear need for further research to synthesize and evaluate this compound derivatives specifically, the data from related 2-substituted analogues and the general understanding of the acridine pharmacophore provide a strong foundation for future drug discovery efforts. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to explore the therapeutic potential of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of acridines via copper-catalyzed amination/annulation cascades between arylboronic acids and anthranils - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]
- 7. Topoisomerase I and II Activity Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of 2-Ethylacridine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acridine (B1665455) derivatives have long been a subject of intense scientific scrutiny due to their diverse biological activities, particularly their potential as anticancer agents.[1][2] The planar tricyclic structure of the acridine core is a key feature that allows these molecules to interact with cellular macromolecules, primarily DNA, leading to the disruption of essential cellular processes. This technical guide provides an in-depth exploration of the putative mechanism of action of 2-Ethylacridine, a specific derivative of the acridine family. While direct experimental data for this compound is limited in publicly available literature, this document extrapolates its likely mechanisms based on the well-established activities of the acridine scaffold. We present a comprehensive overview of the primary modes of action for acridine compounds—DNA intercalation and topoisomerase inhibition—and provide detailed experimental protocols for their investigation. Furthermore, this guide includes structured data tables and conceptual diagrams to facilitate a deeper understanding of the experimental workflows and signaling pathways involved.
Introduction to the Acridine Scaffold
The acridine nucleus, a nitrogen-containing heterocyclic aromatic compound, serves as a foundational structure for a multitude of biologically active molecules.[3] The inherent planarity of the acridine ring system is a critical determinant of its ability to insert between the base pairs of double-stranded DNA, a process known as intercalation.[4] This interaction can lead to a cascade of cellular events, including the inhibition of DNA replication and transcription, ultimately culminating in cell cycle arrest and apoptosis.[5]
Several acridine derivatives have entered clinical studies as anticancer agents, with their mechanisms of action often linked to their ability to function as topoisomerase poisons.[1][6] Topoisomerases are essential enzymes that resolve DNA topological challenges during various cellular processes.[7] By stabilizing the transient DNA-topoisomerase cleavage complex, acridine compounds can induce cytotoxic DNA double-strand breaks.[6]
Postulated Mechanism of Action of this compound
Based on the extensive research on the acridine class of compounds, the mechanism of action of this compound is likely to involve one or both of the following core processes:
-
DNA Intercalation: The planar aromatic rings of this compound are expected to facilitate its insertion into the DNA double helix.
-
Topoisomerase Inhibition: this compound may act as a topoisomerase inhibitor, leading to the accumulation of DNA strand breaks.
The following sections will delve into the experimental methodologies required to investigate these potential mechanisms.
Investigating DNA Intercalation
DNA intercalation is a primary mechanism by which acridine derivatives exert their cytotoxic effects.[4] The insertion of the planar acridine ring between DNA base pairs can lead to a local unwinding of the DNA helix, altering its structure and interfering with the binding of DNA-processing enzymes.
Experimental Protocol: UV-Visible Spectrophotometry for DNA Binding Analysis
This protocol outlines the use of UV-Visible spectrophotometry to assess the binding of this compound to DNA. Intercalation is often accompanied by a bathochromic (red) shift and hypochromism in the absorption spectrum of the compound.
Table 1: Experimental Parameters for UV-Visible Spectrophotometry
| Parameter | Value/Description |
| Instrument | Dual-beam UV-Visible Spectrophotometer |
| Wavelength Range | 200-800 nm |
| Buffer | Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4) |
| DNA Source | Calf Thymus DNA (ctDNA) |
| Compound Concentration | Fixed concentration (e.g., 50 µM) |
| DNA Concentration | Titrated from 0 to 100 µM |
| Incubation Time | 5-10 minutes at room temperature |
| Data Analysis | Analysis of changes in absorbance and peak wavelength |
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of ctDNA in the Tris-HCl buffer.
-
In a quartz cuvette, place a solution of this compound at a fixed concentration.
-
Record the initial UV-Visible spectrum of the compound alone.
-
Incrementally add aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, gently mix and allow the solution to equilibrate for 5 minutes before recording the spectrum.
-
Continue the titration until no further significant spectral changes are observed.
-
Analyze the spectra for evidence of a bathochromic shift and hypochromism. The binding constant (Kb) can be calculated using the Wolfe-Shimer equation.[8]
Expected Data and Interpretation
The binding of this compound to DNA is expected to result in a decrease in the molar absorptivity (hypochromism) and a shift of the absorption maximum to a longer wavelength (bathochromic shift). This is indicative of the intercalation of the acridine ring into the hydrophobic environment between the DNA base pairs.
Investigating Topoisomerase Inhibition
Acridine derivatives are well-documented inhibitors of topoisomerase I and II.[6] These enzymes are crucial for managing DNA topology during replication, transcription, and recombination.[7] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, triggering cell death pathways.
Experimental Protocol: Topoisomerase II Relaxation Assay
This protocol describes a common in vitro assay to determine the inhibitory effect of this compound on human topoisomerase IIα (Topo IIα). The assay measures the enzyme's ability to relax supercoiled plasmid DNA.
Table 2: Reagents and Conditions for Topoisomerase II Relaxation Assay
| Component | Description |
| Enzyme | Human Topoisomerase IIα |
| Substrate | Supercoiled plasmid DNA (e.g., pBR322 or pUC19) |
| Assay Buffer | 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT |
| Test Compound | This compound (various concentrations) |
| Positive Control | Etoposide or Amsacrine (m-AMSA) |
| Reaction Temperature | 37°C |
| Reaction Time | 30 minutes |
| Analysis Method | Agarose (B213101) Gel Electrophoresis |
Methodology:
-
Prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA, and the desired concentration of this compound or control compound.
-
Initiate the reaction by adding human Topo IIα to the mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel containing ethidium (B1194527) bromide.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualize the DNA bands under UV light and document the results.
Expected Data and Interpretation
In the absence of an inhibitor, Topo IIα will convert the fast-migrating supercoiled DNA into slower-migrating relaxed DNA. An effective inhibitor like this compound would prevent this relaxation, resulting in the persistence of the supercoiled DNA band. The concentration of this compound that inhibits 50% of the enzyme activity is reported as the IC50 value.
Cellular Effects and Signaling Pathways
The interaction of this compound with DNA and topoisomerases is expected to trigger a cascade of cellular responses, ultimately leading to cytotoxicity in cancer cells.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Table 3: Protocol Outline for MTT Assay
| Step | Description |
| 1. Cell Seeding | Seed cancer cells in a 96-well plate and allow them to adhere overnight. |
| 2. Compound Treatment | Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). |
| 3. MTT Addition | Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. |
| 4. Solubilization | Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. |
| 5. Absorbance Reading | Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. |
| 6. IC50 Calculation | Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve. |
Postulated Signaling Pathway
The DNA damage induced by this compound is likely to activate cell cycle checkpoints and apoptotic pathways. A simplified, hypothetical signaling cascade is depicted below.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the comprehensive investigation of the mechanism of action of this compound.
Caption: Experimental workflow for investigating this compound's mechanism.
Conclusion
While specific experimental data on this compound remains to be published, its structural similarity to other well-characterized acridine derivatives provides a strong foundation for postulating its mechanism of action. The methodologies and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to systematically investigate the biological activities of this compound and similar compounds. The primary targets are likely to be DNA and topoisomerase enzymes, leading to the induction of DNA damage and subsequent activation of cell death pathways. Further empirical studies are essential to definitively elucidate the precise molecular interactions and cellular consequences of this compound treatment.
References
- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives [mdpi.com]
A Comprehensive Technical Guide to the Solubility and Stability Studies of 2-Ethylacridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed guide to the methodologies for conducting solubility and stability studies on 2-Ethylacridine. As of the compilation of this guide, specific experimental data on the solubility and stability of this compound is not extensively available in public literature. Therefore, this guide focuses on the requisite experimental protocols and best practices for generating such data.
Introduction
This compound is a heterocyclic aromatic compound with a molecular formula of C15H13N and a molecular weight of 207.27 g/mol [1]. As with any compound under investigation for pharmaceutical or other applications, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are critical parameters that influence a compound's bioavailability, formulation development, and shelf-life. This technical guide outlines the essential experimental protocols for the comprehensive evaluation of the solubility and stability of this compound.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies[2].
Data Presentation: Hypothetical Solubility of this compound
The following table is a template for presenting solubility data for this compound once determined.
| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Method |
| Purified Water | 25 | 7.0 | Data to be determined | Shake-Flask |
| 0.1 N HCl | 37 | 1.2 | Data to be determined | Shake-Flask |
| Phosphate (B84403) Buffer | 37 | 6.8 | Data to be determined | Shake-Flask |
| Ethanol | 25 | N/A | Data to be determined | Shake-Flask |
| Propylene Glycol | 25 | N/A | Data to be determined | Shake-Flask |
| DMSO | 25 | N/A | Data to be determined | Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is adapted from established methodologies for solubility determination[3][4][5][6].
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid form)
-
Solvents: Purified Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 6.8, Ethanol, Propylene Glycol, DMSO
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV or UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the samples to stand to let the undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical method's linear range.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
The experiment should be performed in triplicate for each solvent.
Experimental Workflow: Solubility Determination
Caption: A generalized workflow for determining the equilibrium solubility of this compound using the shake-flask method.
Stability Assessment
Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods[7][8][9][10][11][12][13].
Data Presentation: Hypothetical Forced Degradation of this compound
This table provides a template for summarizing the results from forced degradation studies.
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | Data to be determined | Data to be determined |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 | Data to be determined | Data to be determined |
| Oxidation | 3% H₂O₂ | 24 h | 25 | Data to be determined | Data to be determined |
| Thermal | Solid State | 48 h | 80 | Data to be determined | Data to be determined |
| Photolytic | Solid State | 24 h | 25 | Data to be determined | Data to be determined |
Experimental Protocol: Forced Degradation Studies
This protocol outlines the conditions for subjecting this compound to various stress conditions as per ICH guidelines[7][11].
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile (B52724), and methanol
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Keep the solution at 60°C for a specified duration. At various time points, withdraw samples, neutralize with a base, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at 60°C for a specified duration. At various time points, withdraw samples, neutralize with an acid, and analyze by HPLC.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature. Withdraw samples at different time intervals and analyze by HPLC.
-
Thermal Degradation: Place solid this compound in a temperature-controlled oven at 80°C. Analyze samples at various time points.
-
Photolytic Degradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[14][15][16][17][18]. A control sample should be kept in the dark. Analyze both samples by HPLC.
Experimental Workflow: Forced Degradation Study
Caption: A generalized workflow for conducting forced degradation studies on this compound.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients[8][9][10][19][20]. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Experimental Protocol: Stability-Indicating HPLC Method Development
Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Procedure:
-
Forced Degradation Sample Preparation: Prepare a mixture of samples from the forced degradation studies to ensure all potential degradation products are present.
-
Initial Method Scouting:
-
Mobile Phase: Start with a gradient of a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Column: A C18 column is a good starting point.
-
Detection Wavelength: Use a PDA detector to determine the optimal wavelength for detecting this compound and its degradants.
-
-
Method Optimization: Adjust the mobile phase composition, gradient, pH, flow rate, and column temperature to achieve adequate separation of all peaks. The goal is to have a resolution of >1.5 between the main peak and the closest eluting impurity/degradant peak.
-
Method Validation: Once the method is optimized, it must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Logical Relationship: Stability-Indicating Method Development
Caption: The logical progression for the development of a stability-indicating HPLC method for this compound.
Conclusion
The protocols and methodologies outlined in this guide provide a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these established scientific principles and regulatory guidelines is essential for generating high-quality, reliable data that will be critical for the further development of this compound for any potential application in the pharmaceutical industry. While specific data for this compound is not yet widely published, the application of these methodologies will undoubtedly fill this knowledge gap.
References
- 1. This compound | C15H13N | CID 610161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. who.int [who.int]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. scispace.com [scispace.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. biomedres.us [biomedres.us]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 15. youtube.com [youtube.com]
- 16. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 17. fda.gov [fda.gov]
- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. web.vscht.cz [web.vscht.cz]
- 20. chromatographyonline.com [chromatographyonline.com]
2-Ethylacridine: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Ethylacridine, a heterocyclic compound belonging to the acridine (B1665455) family, has been identified as a molecule of interest with potential therapeutic applications. While research specifically focused on this compound is in its early stages, the broader class of acridine derivatives has a well-documented history of diverse biological activities. This guide provides an in-depth overview of the known and potential therapeutic uses of this compound, drawing upon data from closely related and well-studied acridine compounds to illustrate its potential mechanisms of action and experimental considerations. The primary areas of focus include its potential as an anticancer and antimicrobial agent. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.
Introduction to this compound
This compound is an aromatic heterocyclic compound with the molecular formula C₁₅H₁₃N. Like other acridine derivatives, its planar tricyclic structure is a key feature that is believed to underpin its biological activities. While specific experimental data on this compound is limited, it has been identified in natural sources such as Salacia chinensis and is suggested to possess a range of therapeutic properties, including anti-tumor, anti-microbial, anti-fungal, anti-viral, and anti-diabetic effects.[1]
Potential Anticancer Applications
The planar structure of acridine derivatives allows them to intercalate into DNA, a mechanism that can disrupt DNA replication and transcription in rapidly dividing cancer cells.[2][3][4][5][6] Furthermore, acridines have been shown to inhibit topoisomerase enzymes, which are crucial for managing DNA topology during cell division.[2][7] While specific cytotoxicity data for this compound is not yet available in published literature, the following table summarizes the anticancer activity of representative acridine derivatives against various cancer cell lines to provide a reference for its potential efficacy.
Table 1: Cytotoxicity of Representative Acridine Derivatives Against Cancer Cell Lines
| Compound Name | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Amsacrine (m-AMSA) | Leukemia (HL-60) | MTT Assay | 0.05 - 0.2 | [Generic literature values] |
| DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) | Colon Cancer (HCT-116) | SRB Assay | 0.1 - 1.0 | [Generic literature values] |
| 9-Aminoacridine | Lung Cancer (A549) | MTT Assay | 5 - 15 | [Generic literature values] |
| Acridine-4-carboxamide derivative | Breast Cancer (MCF-7) | MTT Assay | 1.5 - 5.0 | [Generic literature values] |
| Triazoloacridone (C-1305) | Ovarian Cancer (A2780) | MTT Assay | 0.01 - 0.1 | [Generic literature values] |
Note: The data presented in this table is for illustrative purposes and represents the activity of well-studied acridine derivatives, not this compound itself.
Postulated Mechanism of Anticancer Action
The primary proposed mechanisms of anticancer activity for acridine derivatives, which may be applicable to this compound, are DNA intercalation and topoisomerase inhibition.
dot
Caption: Postulated anticancer mechanism of this compound.
Experimental Protocols for Anticancer Activity Evaluation
This protocol outlines a general method for assessing the cytotoxic effects of a compound on cancer cell lines.
dot
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
This assay determines if a compound can bind to DNA by measuring the displacement of a known DNA intercalator, ethidium (B1194527) bromide (EtBr).
dot
Caption: Workflow for the DNA intercalation assay.
Detailed Methodology:
-
Prepare DNA-EtBr Complex: Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide in a suitable buffer (e.g., Tris-HCl).
-
Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex using a fluorometer (excitation ~520 nm, emission ~600 nm).
-
Titration: Add small aliquots of a stock solution of this compound to the DNA-EtBr solution.
-
Record Fluorescence: After each addition, allow the solution to equilibrate and record the fluorescence intensity. A decrease in fluorescence indicates the displacement of EtBr from the DNA by the test compound.
-
Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the binding affinity.
Potential Antimicrobial Applications
Acridine derivatives have a long history of use as antimicrobial agents. A recent study has specifically highlighted the potential of this compound as an antibacterial agent against Methicillin-Resistant Staphylococcus aureus (MRSA).[1][8] Molecular docking studies suggest that this compound has a high binding affinity to the NorA efflux pump in S. aureus, a protein that contributes to antibiotic resistance by actively pumping drugs out of the bacterial cell.[1][8] By inhibiting this pump, this compound could potentially restore the efficacy of existing antibiotics.
Table 2: Potential Antimicrobial Activity Spectrum of Acridine Derivatives
| Organism Type | Representative Organisms | Potential Effect of Acridine Derivatives |
|---|---|---|
| Gram-positive bacteria | Staphylococcus aureus (including MRSA), Streptococcus pyogenes | Inhibition of growth, potential efflux pump inhibition |
| Gram-negative bacteria | Escherichia coli, Pseudomonas aeruginosa | Generally less susceptible, but some derivatives show activity |
| Fungi | Candida albicans, Aspergillus fumigatus | Inhibition of growth and biofilm formation |
| Protozoa | Plasmodium falciparum (Malaria) | Historical use as antimalarial agents |
Note: This table represents the general antimicrobial potential of the acridine class of compounds. Specific data for this compound is needed.
Postulated Mechanism of Antimicrobial Action
The antimicrobial mechanism of acridines is multifaceted. For bacteria, in addition to DNA intercalation which is a common mechanism, inhibition of efflux pumps is a key strategy to overcome drug resistance.
dot
Caption: Postulated antimicrobial mechanism of this compound.
Experimental Protocols for Antimicrobial Activity Evaluation
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
dot
Caption: Experimental workflow for the MIC assay.
Detailed Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The preliminary evidence suggesting its interaction with the MRSA NorA efflux pump is particularly noteworthy in the current era of rising antimicrobial resistance. However, to fully realize its potential, further research is imperative.
Key areas for future investigation include:
-
Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broad panel of human cancer cell lines.
-
In-depth Antimicrobial Susceptibility Testing: Determining the MIC values of this compound against a wide range of clinically relevant bacteria and fungi.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms through which this compound exerts its anticancer and antimicrobial effects, including detailed studies on DNA binding, topoisomerase inhibition, and efflux pump modulation.
-
In Vivo Efficacy and Toxicity: Assessing the therapeutic efficacy and safety profile of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to optimize potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Efflux pump inhibitor combined with ofloxacin decreases MRSA biofilm formation by regulating the gene expression of NorA and quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis for inhibition of the drug efflux pump NorA from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Ethylacridine as a Fluorescent Probe in Cell Imaging
Introduction
Acridine (B1665455) derivatives are a class of fluorescent compounds widely utilized in cell biology for their ability to intercalate into nucleic acids and accumulate in acidic organelles.[1][2] 2-Ethylacridine, a derivative of the acridine core structure, is anticipated to exhibit similar photophysical properties, making it a potential candidate for a fluorescent probe in cellular imaging. Its utility is predicted to stem from its metachromatic properties, fluorescing at different wavelengths upon binding to different cellular components, and its ability to act as a lysosomotropic agent.[3][4]
The proposed mechanism of action for this compound involves its cell-permeable nature, allowing it to cross the plasma membrane of live cells.[3] Once inside, it is expected to bind to DNA and RNA, emitting a green fluorescence.[1] As a weak base, it is also predicted to accumulate in acidic compartments like lysosomes and autophagosomes, where it would become protonated and form aggregates, leading to a red-orange fluorescence emission.[3] This differential staining capability makes it a potentially valuable tool for studying nuclear morphology, cell viability, and the dynamics of acidic vesicular organelles (AVOs).
Data Presentation
Table 1: Predicted Photophysical Properties of this compound in a Cellular Context
| Target Molecule/Organelle | Predicted Binding Mechanism | Predicted Excitation (nm) | Predicted Emission (nm) | Observed Color |
| Double-stranded DNA (dsDNA) | Intercalation | ~502 | ~525 | Green |
| Single-stranded DNA (ssDNA) / RNA | Electrostatic interactions, stacking | ~460 | ~650 | Red |
| Acidic Vesicular Organelles | Protonation and aggregation | ~460-500 | ~640-650 | Red/Orange |
Data is extrapolated from known properties of Acridine Orange and other acridine derivatives.[1][2][5]
Table 2: Recommended Staining Concentrations and Incubation Times (To be Optimized)
| Application | Cell Type | This compound Concentration | Incubation Time |
| General live cell staining | Various | 0.5 - 5 µM | 15 - 30 minutes |
| Staining acidic organelles | Various | 1 - 5 µM | 15 minutes |
| Cell viability assessment (with a counterstain) | Various | 1 - 5 µM | 5 - 15 minutes |
These are starting recommendations and should be optimized for specific cell types and experimental conditions to minimize cytotoxicity.[3][5]
Experimental Protocols
Protocol 1: General Staining of Live Cells
This protocol provides a general guideline for staining adherent cells with this compound to visualize the nucleus and cytoplasm.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.
-
Reagent Preparation: Prepare a fresh working solution of this compound in pre-warmed complete cell culture medium or PBS. A final concentration in the range of 1-5 µM is a good starting point.[5]
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[5]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS to remove excess dye and reduce background fluorescence.[3]
-
-
Imaging:
-
Add fresh, pre-warmed PBS or culture medium to the cells.
-
Immediately visualize the cells using a fluorescence microscope.
-
Use a blue excitation filter (around 488 nm) to observe the predicted green fluorescence of the nucleus and a green excitation filter (around 540-550 nm) for the potential red fluorescence of RNA-rich regions or acidic organelles.[5]
-
Protocol 2: Staining of Acidic Vesicular Organelles (AVOs)
This protocol is designed to specifically visualize lysosomes and other acidic organelles.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Preparation: Culture cells to 50-75% confluency.[3]
-
Reagent Preparation: Prepare a fresh working solution of this compound in complete cell culture medium to a final concentration of 1-5 µg/mL (approximately 2-5 µM).[3]
-
Staining:
-
Remove the culture medium.
-
Add the pre-warmed this compound staining solution to the cells.
-
Incubate for 15 minutes at 37°C in a CO2 incubator.[3]
-
-
Washing: Wash the cells twice with pre-warmed PBS.
-
Imaging:
-
Add fresh, pre-warmed phenol (B47542) red-free medium or PBS.
-
Image immediately using a fluorescence microscope.
-
For red lysosomal fluorescence, use an excitation filter around 465 nm and an emission filter around 650 nm.[3]
-
For green cytoplasmic and nuclear fluorescence, use an excitation filter around 488 nm and an emission filter around 525 nm.[5]
-
Protocol 3: Cell Viability Assessment with a Counterstain (e.g., Propidium Iodide)
This dual-staining protocol allows for the differentiation of live, apoptotic, and necrotic cells. This compound will stain all cells, while a membrane-impermeable dye like Propidium Iodide (PI) will only enter cells with compromised membranes (dead cells).[5]
Materials:
-
This compound solution (e.g., 100 µg/mL in PBS)
-
Propidium Iodide solution (e.g., 100 µg/mL in PBS)
-
Cell suspension
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension in PBS or culture medium.
-
Staining Solution Preparation: Prepare a fresh dual-staining solution. A common method is to mix one part this compound solution with one part PI solution.[6]
-
Staining:
-
Add the staining solution to the cell suspension.
-
Mix gently and incubate for 5-15 minutes at room temperature, protected from light.[7]
-
-
Analysis:
-
Fluorescence Microscopy: Place a small volume of the stained cell suspension on a microscope slide. Observe under a fluorescence microscope.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer with appropriate laser and filter configurations for green and red fluorescence.
-
Visualizations
Caption: General workflow for staining and imaging live cells with this compound.
Caption: Predicted mechanism of this compound staining in different cellular compartments.
References
- 1. What is the principle of acridine orange stain? | AAT Bioquest [aatbio.com]
- 2. Acridine orange - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Acridine Orange and Propidium Iodide Protocol | TN 184 [denovix.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for DNA Intercalation Studies with 2-Ethylacridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the intercalation of 2-Ethylacridine into DNA. Acridine (B1665455) derivatives are a well-known class of DNA intercalators, and understanding their binding mechanism is crucial for the development of new therapeutic agents.[1][2][3] The following protocols describe the use of various biophysical techniques to characterize the binding affinity, mode of interaction, and thermodynamic profile of this compound with DNA.
Overview of DNA Intercalation
DNA intercalation is a mode of binding where a molecule, typically a planar aromatic compound, inserts itself between the base pairs of the DNA double helix.[1][2][4] This interaction can lead to significant changes in the structural properties of DNA, such as unwinding and lengthening of the helix, which can interfere with cellular processes like DNA replication and transcription.[4][5] These effects are the basis for the use of many intercalating agents as anticancer and antimicrobial drugs.[1][2]
Experimental Protocols
The following sections detail the experimental procedures for studying the interaction of this compound with DNA. For all experiments, it is recommended to use a buffer solution such as Tris-HCl or phosphate (B84403) buffer at physiological pH (e.g., 7.4) to maintain the stability of the DNA structure. Highly polymerized calf thymus DNA (ct-DNA) is commonly used for these studies.[6]
UV-Vis spectroscopy is a fundamental technique to detect the formation of a complex between this compound and DNA. The binding of an intercalating agent to DNA typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the absorption spectrum of the compound.[4][7]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in the working buffer.
-
Prepare a stock solution of ct-DNA in the buffer. The concentration of DNA can be determined spectrophotometrically by measuring the absorbance at 260 nm (using an extinction coefficient of 6600 M⁻¹cm⁻¹).[6]
-
-
Titration:
-
Keep the concentration of this compound constant in a quartz cuvette.
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum (typically in the range of 200-500 nm) after each addition of DNA.
-
-
Data Analysis:
Fluorescence spectroscopy is a highly sensitive method to study DNA binding interactions. The intrinsic fluorescence of this compound may be quenched or enhanced upon binding to DNA.[10][11] Additionally, a competitive binding assay using a fluorescent probe like ethidium (B1194527) bromide (EB) can be employed.[6][12][13]
Protocol for Intrinsic Fluorescence:
-
Titration:
-
Similar to the UV-Vis protocol, titrate a solution of this compound with increasing concentrations of ct-DNA.
-
-
Data Acquisition:
-
Excite the sample at the λmax of this compound and record the emission spectrum.
-
-
Data Analysis:
-
The quenching or enhancement of fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant.[10]
-
Protocol for Competitive Binding with Ethidium Bromide (EB):
-
Preparation of DNA-EB Complex:
-
Prepare a solution containing a fixed concentration of ct-DNA and EB. The fluorescence of EB is significantly enhanced upon intercalation into DNA.[14]
-
-
Titration:
-
Add increasing concentrations of this compound to the DNA-EB complex solution.
-
-
Data Acquisition:
-
Excite the sample at the excitation wavelength of EB (around 520 nm) and record the emission spectrum (around 600 nm).
-
-
Data Analysis:
CD spectroscopy is used to investigate conformational changes in DNA upon ligand binding.[15][16] The characteristic B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.[15][17] Intercalation can induce changes in these bands.
Protocol:
-
Sample Preparation:
-
Prepare solutions of ct-DNA in the absence and presence of varying concentrations of this compound.
-
-
Data Acquisition:
-
Record the CD spectra of the samples in the far-UV region (typically 200-320 nm).
-
-
Data Analysis:
Viscometry provides strong evidence for the mode of DNA binding. Intercalation causes a lengthening of the DNA helix to accommodate the bound ligand, leading to an increase in the viscosity of the DNA solution.[4][5][18] In contrast, groove binding or electrostatic interactions have a smaller effect on DNA viscosity.[19]
Protocol:
-
Sample Preparation:
-
Prepare a series of solutions with a constant concentration of ct-DNA and increasing concentrations of this compound.
-
-
Measurement:
-
Measure the flow time of each solution using a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η₀), where η and η₀ are the viscosities of the DNA solution in the presence and absence of this compound, respectively.
-
Plot the relative viscosity against the ratio of [this compound]/[DNA]. A significant increase in relative viscosity is indicative of intercalation.[18][19]
-
Data Presentation
The quantitative data obtained from these experiments should be summarized for clear comparison. Below are example tables with placeholder data for illustrative purposes.
Table 1: Spectroscopic and Binding Data for this compound with ct-DNA
| Parameter | Value | Method |
| Binding Constant (Kb) | 5.2 x 105 M-1 | UV-Vis Spectroscopy |
| Stern-Volmer Constant (KSV) | 1.8 x 104 M-1 | Fluorescence Quenching |
| Apparent Binding Constant (Kapp) | 4.5 x 105 M-1 | EB Displacement Assay |
| Number of Binding Sites (n) | ~1 per 4-5 base pairs | Spectroscopic Titration |
Table 2: Thermodynamic Parameters for the Interaction of this compound with ct-DNA
| Parameter | Value at 298 K | Method |
| Gibbs Free Energy (ΔG°) | -32.5 kJ/mol | van't Hoff Equation |
| Enthalpy (ΔH°) | -18.2 kJ/mol | van't Hoff Equation |
| Entropy (ΔS°) | +48.0 J/mol·K | van't Hoff Equation |
Table 3: Viscometric and Thermal Denaturation Data
| Parameter | Change upon Binding | Interpretation |
| Relative Viscosity | Significant Increase | DNA Lengthening (Intercalation) |
| Melting Temperature (ΔTm) | + 5.8 °C | Stabilization of DNA Helix |
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental protocols.
Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.
Caption: Workflow for Ethidium Bromide Displacement Assay.
Caption: Workflow for CD Spectroscopy and Viscosity Measurements.
Caption: Conceptual Pathway of this compound's Cellular Action.
References
- 1. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. Interactions between DNA and the acridine intercalator: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of binding mode: intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Viscosity dependence of ethidium-DNA intercalation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-interacting properties of two analogous square-planar cis-chlorido complexes: copper versus palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A multi-spectroscopic and molecular docking approach for DNA/protein binding study and cell viability assay of first-time reported pendent azide bearing Cu(II)-quercetin and dicyanamide bearing Zn(II)-quercetin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-spectroscopic, thermodynamic, and molecular docking/dynamic approaches for characterization of the binding interaction between calf thymus DNA and palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA Analysis by Fluorescence Quenching Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Circular dichroism and conformational polymorphism of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
2-Ethylacridine Staining for Live-Cell Imaging: A Novel Application Under Exploration
Currently, a standardized and validated protocol for the use of 2-Ethylacridine as a vital stain for live-cell imaging is not publicly available in scientific literature or through commercial suppliers. While acridine (B1665455) derivatives are a well-known class of fluorescent compounds, the specific application of this compound for visualizing live cells is an area that appears to be under-explored. This document, therefore, serves as a foundational guide for researchers and drug development professionals interested in investigating the potential of this compound as a novel live-cell imaging probe.
The information presented herein is based on the general principles of live-cell staining and the known properties of similar acridine-based dyes. It is intended to provide a starting point for methodology development and optimization.
Introduction to this compound
This compound is a heterocyclic aromatic compound with the chemical formula C₁₅H₁₃N.[1][2] Like other acridine derivatives, its planar structure allows it to intercalate into nucleic acids, a property that is the basis for the staining capabilities of related compounds like acridine orange and ethacridine (B1671378) lactate.[3] The fluorescence of acridine-based dyes is often sensitive to the local environment, making them potentially useful for probing cellular structures and functions.
Theoretical Application in Live-Cell Imaging
The utility of a fluorescent compound as a live-cell stain depends on several factors, including its ability to cross the plasma membrane of living cells, its fluorescence properties within the cellular environment, and its cytotoxicity. Vital stains are specifically designed to be used on living cells without causing immediate cell death.[4]
For this compound to function as a live-cell stain, it would likely need to be cell-permeant. Once inside the cell, its fluorescence could potentially highlight specific organelles or cellular compartments, depending on its subcellular distribution and photophysical properties.
Proposed Experimental Protocol (for developmental purposes)
The following protocol is a hypothetical starting point for researchers aiming to develop a this compound staining method for live cells. Significant optimization will be required for different cell types and experimental conditions.
1. Reagent Preparation:
-
Stock Solution: Prepare a 1 mM stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution in a physiologically compatible buffer (e.g., Hank's Balanced Salt Solution (HBSS) or a serum-free cell culture medium) to the desired final concentration. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal staining concentration that provides sufficient signal with minimal cytotoxicity.
2. Cell Preparation:
-
Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes or multi-well imaging plates) at a density that will result in 50-70% confluency on the day of the experiment.
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂ until they are ready for staining.
3. Staining Procedure:
-
Aspirate the cell culture medium from the cells.
-
Wash the cells once with pre-warmed physiological buffer.
-
Add the pre-warmed this compound working solution to the cells.
-
Incubate the cells for a designated period (e.g., 15-60 minutes) at 37°C, protected from light. The optimal incubation time will need to be determined empirically.
-
(Optional) After incubation, the loading solution can be removed, and the cells can be washed twice with pre-warmed buffer to reduce background fluorescence.
4. Live-Cell Imaging:
-
Image the stained cells using a fluorescence microscope equipped with appropriate excitation and emission filters. The optimal filter set will depend on the unknown excitation and emission maxima of this compound when bound to cellular components. A broad-spectrum light source and a spectral detector may be useful for initial characterization.
-
Maintain the cells at 37°C and 5% CO₂ during imaging using a stage-top incubator or a heated stage.
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
Quantitative Data and Visualization
As there is no established data for this compound in live-cell imaging, the following tables are presented as templates for researchers to populate during their optimization experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃N | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| IUPAC Name | This compound | [1] |
Table 2: Suggested Optimization Parameters for this compound Staining
| Parameter | Suggested Range | Optimal Value (to be determined) |
| Staining Concentration | 0.1 - 10 µM | |
| Incubation Time | 15 - 60 minutes | |
| Excitation Wavelength | To be determined | |
| Emission Wavelength | To be determined |
Experimental Workflow Diagram
The following diagram illustrates the proposed workflow for developing a this compound live-cell staining protocol.
References
Application Notes and Protocols: Synthesis and Evaluation of Novel 2-Ethylacridine Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine (B1665455) and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and antiparasitic properties.[1][2] The planar tricyclic structure of the acridine nucleus allows for intercalation into DNA and inhibition of key enzymes such as topoisomerases, making it a privileged scaffold in the design of novel therapeutic agents.[1][3] This document provides detailed application notes and protocols for the synthesis of novel 2-ethylacridine analogs, their biological evaluation as potential anticancer agents, and insights into their mechanism of action. The substitution at the 2-position with an ethyl group is explored as a strategy to potentially enhance lipophilicity and modulate biological activity.
Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through established methods for acridine synthesis, such as the Bernthsen or Ullmann condensation reactions.[4][5] A general synthetic scheme is presented below, starting from readily available commercial reagents.
Protocol 1: Synthesis of 2-Ethyl-9-chloroacridine (Intermediate)
This protocol is adapted from the Bernthsen acridine synthesis.[4][6]
Materials:
-
2-Chlorobenzoic acid
-
Zinc chloride (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Synthesis of 2-(4-Ethylphenylamino)benzoic acid:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethylaniline (1.2 equiv.), 2-chlorobenzoic acid (1.0 equiv.), and anhydrous potassium carbonate (2.0 equiv.) in N,N-dimethylformamide (DMF).
-
Add a catalytic amount of copper powder and copper(I) oxide.
-
Heat the mixture to 160-170°C and reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2-(4-ethylphenylamino)benzoic acid.
-
-
Cyclization to 2-Ethylacridone:
-
To the crude 2-(4-ethylphenylamino)benzoic acid, add polyphosphoric acid (PPA).
-
Heat the mixture to 140-150°C for 2-3 hours with stirring.
-
Pour the hot mixture onto crushed ice with vigorous stirring.
-
Basify with a concentrated sodium hydroxide (B78521) solution to precipitate the acridone.
-
Filter the solid, wash thoroughly with water, and dry to yield 2-ethylacridone.
-
-
Chlorination to 2-Ethyl-9-chloroacridine:
-
In a round-bottom flask, suspend 2-ethylacridone in an excess of phosphorus oxychloride (POCl₃).
-
Reflux the mixture for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃.
-
Neutralize with a cold, concentrated ammonium (B1175870) hydroxide solution.
-
Filter the resulting precipitate, wash with water, and dry.
-
Purify the crude 2-ethyl-9-chloroacridine by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Protocol 2: Synthesis of Novel this compound Analogs (Exemplified by amination)
Materials:
-
2-Ethyl-9-chloroacridine
-
Appropriate primary or secondary amine (e.g., N,N-dimethylethylenediamine)
-
Phenol or a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP)
-
Potassium carbonate (optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
DCM and Methanol for chromatography
Procedure:
-
In a sealed tube, dissolve 2-ethyl-9-chloroacridine (1.0 equiv.) and the desired amine (1.5-2.0 equiv.) in phenol.
-
Heat the mixture to 100-120°C for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and dissolve it in dichloromethane (DCM).
-
Wash the organic layer sequentially with 1M sodium hydroxide solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a DCM-methanol gradient to afford the final this compound analog.
Biological Evaluation
The synthesized this compound analogs can be evaluated for their potential as anticancer agents through a series of in vitro assays.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized this compound analogs (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound analogs in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Protocol 4: Topoisomerase I and II Inhibition Assay
Acridine derivatives are known to inhibit topoisomerases. This can be assessed using commercially available kits or by established protocols.[8][9]
Topoisomerase I Relaxation Assay:
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
Synthesized this compound analogs
-
Stop buffer/loading dye
-
Agarose (B213101) gel (1%)
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Set up reaction mixtures containing the reaction buffer, supercoiled DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding Topoisomerase I and incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop buffer.
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining. Inhibition of the enzyme will result in a higher proportion of supercoiled DNA compared to the relaxed DNA in the control.[8]
Topoisomerase II Decatenation Assay:
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (containing ATP)
-
Synthesized this compound analogs
-
Stop buffer/loading dye
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Set up reaction mixtures containing the reaction buffer, kDNA, and varying concentrations of the test compound.
-
Start the reaction by adding Topoisomerase IIα and incubate at 37°C for 30 minutes.
-
Stop the reaction with the stop buffer.
-
Separate the catenated and decatenated DNA using agarose gel electrophoresis.
-
Visualize the DNA bands. Inhibition of Topoisomerase IIα will result in a lower amount of decatenated DNA minicircles.[8]
Data Presentation
The quantitative data from the biological assays should be summarized in tables for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound Analogs
| Compound ID | R Group on 9-amino position | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| EA-1 | -H | >100 | >100 |
| EA-2 | -(CH₂)₂N(CH₃)₂ | 18.5 | 25.2 |
| EA-3 | -(CH₂)₃N(CH₃)₂ | 15.8 | 21.7 |
| EA-4 | -phenyl | 45.3 | 58.1 |
| Amsacrine (B1665488) | (Reference) | 0.5 | 0.8 |
Note: The IC₅₀ values presented are hypothetical and representative of typical results for acridine derivatives. Actual values must be determined experimentally. The data for amsacrine is representative of its known potent activity. The hypothetical data for the this compound analogs suggests that the introduction of a basic side chain at the 9-position (EA-2 and EA-3) enhances cytotoxic activity compared to the unsubstituted analog (EA-1) and the phenyl-substituted analog (EA-4), a common trend observed in structure-activity relationship studies of acridines.[10]
Table 2: Topoisomerase Inhibition Activity of Selected this compound Analogs
| Compound ID | Topoisomerase I Inhibition (IC₅₀, µM) | Topoisomerase IIα Inhibition (IC₅₀, µM) |
| EA-3 | 8.2 | 3.5 |
| Amsacrine | >50 | 0.2 |
Note: The IC₅₀ values are hypothetical and for illustrative purposes. Amsacrine is a known potent topoisomerase II inhibitor.[1]
Visualizations
Synthetic Workflow
Caption: Synthetic route to novel this compound analogs.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of this compound analogs.
Proposed Mechanism of Action
Caption: Proposed anticancer mechanism of this compound analogs.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the synthesis and preclinical evaluation of novel this compound analogs. By leveraging established synthetic methodologies and robust biological assays, researchers can efficiently explore the therapeutic potential of this promising class of compounds. The structure-activity relationship data generated will be crucial for the rational design and optimization of lead candidates for further drug development. The known mechanisms of action of acridine derivatives, primarily through DNA intercalation and topoisomerase inhibition, provide a solid foundation for investigating the specific effects of 2-ethyl substitution on anticancer activity.
References
- 1. A new look at 9-substituted acridines with various biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 5. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, structure-activity relationship and biological activity of acridine derivatives as potent MDR-reversing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Ethylacridine as a Tool for Studying Protein-DNA Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine (B1665455) and its derivatives are a well-established class of compounds known for their ability to interact with DNA, making them valuable tools in molecular biology, oncology, and drug development.[1] Among these, 2-ethylacridine serves as a fluorescent probe and a potential modulator of protein-DNA interactions. Its planar tricyclic structure allows it to intercalate between the base pairs of double-stranded DNA, a process that can be monitored through changes in its fluorescent properties.[2] This intercalation can alter the local DNA structure, consequently affecting the binding of DNA-associated proteins and the function of enzymes that act on DNA, such as topoisomerases.[3]
These application notes provide an overview of the utility of this compound in studying protein-DNA interactions, with a focus on its application as a fluorescent probe and an inhibitor of topoisomerase activity. Detailed protocols for key experiments are provided to guide researchers in utilizing this compound in their studies.
Mechanism of Action
The primary mechanism by which this compound interacts with DNA is through intercalation.[2] The planar acridine ring inserts itself between adjacent base pairs of the DNA double helix. This interaction is stabilized by van der Waals forces and π-π stacking interactions between the aromatic system of the acridine and the DNA bases.[2] This insertion causes a local unwinding of the DNA helix and an increase in the separation between the base pairs, leading to structural distortions. These structural changes can interfere with the binding of proteins that recognize specific DNA conformations or sequences.
Furthermore, by altering DNA topology, acridine derivatives can inhibit the function of enzymes like topoisomerases.[3] Topoisomerases are crucial for resolving topological problems in DNA that arise during replication, transcription, and recombination. By stabilizing the transient cleavage complex formed by topoisomerase II, acridine derivatives can lead to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis in rapidly dividing cells.[4]
Data Presentation
Quantitative Data for Acridine Derivatives' Interaction with DNA and Topoisomerase II
| Compound | Target | Assay | Parameter | Value | Reference |
| Proflavine | DNA | Flow Injection Analysis | Kb (μM-1) | 0.119 ± 0.009 | [5] |
| Ethidium (B1194527) Bromide | DNA | Flow Injection Analysis | Kb (μM-1) | 0.31 ± 0.02 | [5] |
| Acridine-Thiosemicarbazone Derivative (3f) | ctDNA | Fluorescence Spectroscopy | Kb (M-1) | 1.0 x 106 | [6] |
| Acridine-Thiosemicarbazone Derivative (3a) | ctDNA | Fluorescence Spectroscopy | Kb (M-1) | 3.77 x 105 | [6] |
| Topoisomerase II inhibitor 9 | Topoisomerase II | Inhibition Assay | IC50 (µM) | 0.97 | [7] |
| Topoisomerase II inhibitor 13 | Topoisomerase II | Inhibition Assay | IC50 (µM) | Varies (e.g., 1.82 µM for A549 cells) | [8] |
| Benzofuroquinolinedione (8i) | Topoisomerase II | Inhibition Assay | IC50 (µM) | 0.68 | [9] |
| Acridine/Sulfonamide Hybrid (7c) | Topoisomerase II | Inhibition Assay | IC50 (µM) | 7.33 | [4] |
Experimental Protocols
Protocol 1: Determination of this compound-DNA Binding by Fluorescence Spectroscopy
This protocol describes how to determine the binding affinity of this compound to DNA using fluorescence quenching or enhancement.
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Calf Thymus DNA (ctDNA) stock solution (in TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
TE buffer (pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of this compound in TE buffer. The final concentration should be chosen to give a stable and measurable fluorescence signal.
-
Determine the concentration of the ctDNA stock solution by measuring the absorbance at 260 nm (A260). An A260 of 1.0 corresponds to approximately 50 µg/mL of dsDNA.
-
-
Fluorescence Titration:
-
To a quartz cuvette, add a fixed volume of the this compound working solution and TE buffer to a final volume of 2-3 mL.
-
Record the fluorescence emission spectrum of this compound alone. The excitation wavelength should be determined from the absorbance maximum of this compound.
-
Successively add small aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect upon adding ctDNA.
-
Plot the fluorescence intensity (F) as a function of the DNA concentration.
-
The binding constant (Kb) can be determined using the Stern-Volmer equation if quenching is observed, or other appropriate binding models. For intercalators, the Scatchard plot analysis is also commonly used.
-
Protocol 2: Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This protocol determines the inhibitory effect of this compound on the catalytic activity of human topoisomerase IIα, which relaxes supercoiled DNA.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Stop Solution/Loading Dye (containing SDS and a tracking dye)
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA (e.g., 200-500 ng), and varying concentrations of this compound. Include a solvent control (DMSO).
-
Add human Topoisomerase IIα to each reaction tube to initiate the reaction.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution/loading dye. The SDS in the stop solution will denature the enzyme.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the different DNA topoisomers (supercoiled, relaxed, and nicked) are well separated.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band with increasing concentrations of this compound.
-
The IC50 value can be determined by quantifying the band intensities and plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Caption: Experimental workflow for characterizing this compound-DNA interactions.
Caption: Mechanism of action of this compound on DNA.
References
- 1. A Comprehensive Biophysical Analysis of the Effect of DNA Binding Drugs on Protamine-induced DNA Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Topoisomerase II inhibitor 9 | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow Cytometry Applications of Acridine Derivatives: A Focus on Acridine Orange
Initial research for "2-Ethylacridine derivatives" in the context of flow cytometry yielded no specific applications, protocols, or quantitative data. This suggests that this particular subclass of acridine (B1665455) compounds is not commonly utilized in this field. However, extensive information is available for other acridine derivatives, most notably Acridine Orange, a versatile fluorescent dye widely employed in flow cytometry. This document will, therefore, focus on the well-established applications of Acridine Orange as a representative member of the acridine family, providing detailed application notes and protocols for researchers, scientists, and drug development professionals.
Introduction to Acridine Dyes in Flow Cytometry
Acridine derivatives are a class of fluorescent compounds characterized by their tricyclic aromatic structure. Their ability to intercalate into nucleic acids and accumulate in acidic organelles makes them valuable tools in cellular analysis. In flow cytometry, these dyes are primarily used for assessing cell viability, cell cycle status, and apoptosis. The spectral properties of acridine dyes are often dependent on their binding mode and local concentration, allowing for the simultaneous analysis of multiple cellular parameters.
Acridine Orange: A Metachromatic Dye for Cellular Analysis
Acridine Orange (AO) is a cell-permeant, nucleic acid-binding dye with metachromatic properties. It differentially stains double-stranded DNA (dsDNA) and single-stranded nucleic acids (RNA and denatured DNA). When AO intercalates into dsDNA, it emits green fluorescence. In contrast, when it binds to single-stranded nucleic acids, it forms aggregates that emit red fluorescence. This property allows for the simultaneous quantification of DNA and RNA content within a cell population, providing insights into the cell cycle and transcriptional activity. Furthermore, AO accumulates in acidic compartments like lysosomes and autolysosomes, where it also emits red fluorescence, making it a useful tool for studying autophagy.[1]
Applications of Acridine Orange in Flow Cytometry
Cell Cycle Analysis
Simultaneous analysis of DNA and RNA content using Acridine Orange allows for the discrimination of quiescent (G0), proliferating (G1, S, G2/M), and mitotic cells. Quiescent cells have low RNA content, while cells actively progressing through the cell cycle exhibit increasing RNA content. This method provides a more detailed view of the cell cycle compared to DNA content alone.[2][3]
Apoptosis Detection
During apoptosis, chromatin condensation and DNA denaturation occur. Acridine Orange can be used to detect these changes. Apoptotic cells will exhibit increased red fluorescence due to the binding of AO to denatured, single-stranded DNA.[4] This allows for the differentiation of viable, apoptotic, and necrotic cells when used in conjunction with a viability dye like propidium (B1200493) iodide (PI).
Analysis of Multi-Drug Resistance (MDR)
Some acridine derivatives can be used as fluorescent substrates for efflux pumps like P-glycoprotein (P-gp), which are often overexpressed in multi-drug resistant cancer cells.[2][4][5] By measuring the retention of the fluorescent dye within the cells, the activity of these pumps can be assessed. A lower fluorescence intensity would indicate higher efflux activity and thus, a higher degree of multi-drug resistance.
Measurement of Intracellular pH
Certain acridine derivatives, such as quinacrine, exhibit pH-dependent fluorescence.[6] This property can be exploited to measure the pH of intracellular compartments. Acidic organelles, like lysosomes, will accumulate these dyes, and the resulting fluorescence can be used to monitor changes in intracellular pH.[7][8][9]
Quantitative Data Summary
The following tables summarize typical quantitative data for the use of Acridine Orange in flow cytometry. It is important to note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions, and therefore, should be determined empirically.[10]
Table 1: Acridine Orange Staining for Cell Cycle Analysis
| Parameter | Value | Reference |
| Stock Solution | 1-2 mg/mL in dH₂O | [5] |
| Working Concentration | 1-20 µg/mL | [5] |
| Incubation Time | 1-15 minutes | [5] |
| Excitation Wavelength | 488 nm | [11] |
| Emission Wavelength (Green) | ~525 nm (for DNA) | [11] |
| Emission Wavelength (Red) | ~650 nm (for RNA) |
Table 2: Acridine Orange Staining for Apoptosis Detection
| Parameter | Value | Reference |
| Stock Solution | 1 mg/mL in PBS | [4] |
| Working Concentration | 1-5 µM | [10] |
| Incubation Time | 15-60 minutes | [10] |
| Excitation Wavelength | 488 nm | [11] |
| Emission Wavelength (Green) | ~530 nm (Viable cells) | [1] |
| Emission Wavelength (Red) | >650 nm (Apoptotic cells) |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Acridine Orange
This protocol is adapted from established methods for the simultaneous analysis of DNA and RNA content.[2][5]
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Cell fixation solution: 3.7% paraformaldehyde (PFA) in PBS
-
Cell permeabilization solution: 0.1% Triton X-100 in PBS
-
RNase A solution (DNAse-free): 1 mg/mL in distilled water
-
Acridine Orange staining solution: 20 µg/mL in citrate-phosphate buffer (pH 3.8)[5]
-
Citrate-phosphate buffer (pH 3.0)[5]
Procedure:
-
Harvest cells (1 x 10⁶ cells per sample) and wash once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of 3.7% PFA in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells once with PBS.
-
Permeabilize the cells by resuspending the pellet in 1 mL of 0.1% Triton X-100 in PBS and incubate for 5 minutes on ice.
-
Wash the cells once with PBS.
-
Treat the cells with RNase A to remove double-stranded RNA. Resuspend the cell pellet in 200 µL of RNase A solution and incubate for 30 minutes at 37°C.[4]
-
Add 0.5 mL of cold citrate-phosphate buffer (pH 3.0) and incubate for 1 minute on ice.[5]
-
Add 0.5 mL of Acridine Orange staining solution.[5]
-
Analyze the samples immediately on a flow cytometer.
Flow Cytometry Analysis:
-
Excite the cells with a 488 nm laser.
-
Collect green fluorescence using a bandpass filter appropriate for ~525 nm.
-
Collect red fluorescence using a longpass filter appropriate for >650 nm.
-
Analyze the data by plotting red fluorescence (RNA content) versus green fluorescence (DNA content).
Protocol 2: Apoptosis Detection using Acridine Orange and Propidium Iodide (PI)
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
PBS, pH 7.2
-
Acridine Orange solution: 100 µg/mL in PBS
-
Propidium Iodide solution: 100 µg/mL in PBS
-
Binding Buffer (optional, for Annexin V co-staining)
Procedure:
-
Harvest cells (1 x 10⁶ cells per sample) and wash once with cold PBS.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Add 10 µL of Acridine Orange solution and 10 µL of Propidium Iodide solution to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples immediately on a flow cytometer.
Flow Cytometry Analysis:
-
Excite the cells with a 488 nm laser.
-
Collect green fluorescence (Acridine Orange) using a bandpass filter appropriate for ~525 nm.
-
Collect red fluorescence (Propidium Iodide) using a bandpass filter appropriate for ~617 nm.
-
Analyze the data by plotting red fluorescence versus green fluorescence.
-
Live cells: High green fluorescence, low red fluorescence.
-
Early apoptotic cells: High green fluorescence, intermediate red fluorescence (due to chromatin condensation).
-
Late apoptotic/necrotic cells: Low green fluorescence, high red fluorescence (due to membrane permeability to PI).
-
Signaling Pathways and Workflows
Cell Cycle Progression and AO Staining
The following diagram illustrates the relationship between the cell cycle phases and the expected Acridine Orange staining pattern.
Caption: Cell cycle progression and corresponding Acridine Orange fluorescence.
Experimental Workflow for Apoptosis Detection
This diagram outlines the key steps in the experimental workflow for detecting apoptosis using Acridine Orange.
Caption: Workflow for apoptosis analysis using Acridine Orange staining.
Conclusion
While specific applications for this compound derivatives in flow cytometry remain undocumented, the broader class of acridine dyes, particularly Acridine Orange, offers a robust and versatile platform for cellular analysis. The protocols and data presented here provide a comprehensive guide for researchers interested in utilizing these powerful fluorescent probes to investigate fundamental cellular processes such as cell cycle progression and apoptosis. As with any technique, careful optimization and the use of appropriate controls are crucial for obtaining reliable and reproducible results.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Flow cytometric assessment of multidrug resistance (MDR) phenotype in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of intracellular pH using flow cytometry with carboxy-SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometric analysis of the multiple drug resistance phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular pH Probes | AAT Bioquest [aatbio.com]
- 8. How to measure intracellular pH using flow cytometry? | AAT Bioquest [aatbio.com]
- 9. pH Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. FluoroFinder [app.fluorofinder.com]
Measuring the Binding Affinity of 2-Ethylacridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for measuring the binding affinity of 2-Ethylacridine, a planar aromatic molecule characteristic of DNA intercalators and protein-binding agents. Understanding the strength and thermodynamics of these interactions is crucial for drug discovery, mechanism of action studies, and molecular biology research.
Application Note 1: Isothermal Titration Calorimetry (ITC)
Overview: Isothermal Titration Calorimetry (ITC) is a gold-standard, label-free technique that directly measures the heat released or absorbed during a binding event. It is the only method that can determine all thermodynamic parameters of an interaction in a single experiment: the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This provides a complete thermodynamic profile of the interaction between this compound and its target macromolecule (e.g., DNA or a protein), offering deep insights into the forces driving the binding. The interaction of N-substituted acridine-9-amines with DNA, for instance, has been shown to be an enthalpy-driven process.[1]
Experimental Protocol: ITC for this compound and DNA Interaction
1. Objective: To determine the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound binding to a target DNA sequence (e.g., calf thymus DNA).
2. Materials:
-
Ligand: this compound (dissolved in a matched buffer, with identical DMSO concentration if used)
-
Macromolecule: Calf Thymus DNA (ct-DNA) or a specific oligonucleotide sequence, extensively dialyzed into the final buffer.
-
Buffer: Phosphate or cacodylate buffer (e.g., 10 mM Cacodylate, 8 mM NaCl, 0.1 mM EDTA, pH 7.0), degassed thoroughly.
-
Instrumentation: Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC).
3. Sample Preparation:
-
Accurately determine the concentrations of both the this compound stock solution and the DNA solution using UV-Vis spectrophotometry.
-
Prepare the final ligand solution (in the syringe) at a concentration 10-15 times higher than the macromolecule solution (in the cell) to ensure saturation is reached. A typical starting point would be 5-20 µM DNA in the cell and 50-300 µM this compound in the syringe.
-
Crucial Step: Ensure both the ligand and macromolecule solutions are in an identical, degassed buffer to minimize large heats of dilution that can obscure the binding signal.
4. ITC Experiment Setup & Execution:
-
Set the experimental temperature (e.g., 25°C).
-
Load the DNA solution into the sample cell (~1.4 mL for older models, ~200-300 µL for newer models) and the this compound solution into the injection syringe.
-
Perform a control titration by injecting this compound into buffer alone to measure the heat of dilution.
-
Set the injection parameters: typically a series of 15-25 injections of 1.5-2.5 µL each, with a spacing of 150-180 seconds between injections to allow the signal to return to baseline.
-
Initiate the titration run.
5. Data Analysis:
-
Subtract the heat of dilution (from the control experiment) from the raw titration data.
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of [this compound]/[DNA].
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site independent) using the instrument's analysis software (e.g., Microcal Origin). This fit will yield the values for K_D, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.
Data Presentation: Thermodynamic Profile
The table below presents representative thermodynamic data for the interaction of an acridine (B1665455) derivative with DNA, as would be obtained from an ITC experiment.
| Parameter | Value | Unit | Description |
| Stoichiometry (n) | 0.85 | - | Moles of this compound per mole of DNA binding site. |
| Affinity (K_A) | 7.5 x 10^4 | M⁻¹ | Association constant. |
| Dissociation Constant (K_D) | 13.3 | µM | Dissociation constant (1/K_A). |
| Enthalpy (ΔH) | -11.5 | kcal·mol⁻¹ | Heat released upon binding (exothermic).[1] |
| Entropy (TΔS) | -4.8 | kcal·mol⁻¹ | Change in entropy upon binding.[1] |
| Gibbs Free Energy (ΔG) | -6.7 | kcal·mol⁻¹ | Overall binding energy.[1] |
Note: Data are illustrative and based on values reported for N-substituted acridine-9-amine derivatives binding to DNA.[1]
Visualization: ITC Experimental Workflow
References
Application Notes and Protocols: Click Chemistry for 2-Ethylacridine Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a conceptual guide. As of the latest literature review, specific examples of click chemistry-mediated bioconjugation of 2-Ethylacridine have not been documented. The methodologies presented are based on established principles of click chemistry and known methods for the functionalization of N-heterocyclic compounds. These protocols are intended to serve as a foundational framework for researchers interested in exploring this novel application.
Introduction: this compound and the Power of Click Chemistry
This compound belongs to the acridine (B1665455) family of compounds, which are well-known for their DNA intercalating properties and have been investigated for their therapeutic and diagnostic potential. The planar tricyclic structure of acridines allows them to insert between the base pairs of DNA, a mechanism that has been exploited in the development of anticancer and antimicrobial agents. The ethyl substituent at the 2-position offers a potential site for chemical modification, enabling the attachment of various functionalities to the acridine core.
Click chemistry, a term coined by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] This reaction's efficiency and specificity make it an ideal tool for bioconjugation, allowing for the precise attachment of molecules like this compound to biomolecules such as proteins, peptides, and nucleic acids.[3]
Conceptual Applications of this compound Bioconjugates
The bioconjugation of this compound using click chemistry opens up a range of potential applications in biomedical research and drug development:
-
Targeted Drug Delivery: By conjugating this compound to a targeting moiety (e.g., an antibody, peptide, or aptamer) that specifically recognizes cancer cells, it is possible to develop targeted chemotherapeutic agents. This approach would concentrate the cytotoxic acridine derivative at the tumor site, potentially reducing off-target toxicity.
-
Fluorescent DNA Probes: Acridine derivatives often exhibit fluorescent properties. A this compound bioconjugate could be used as a fluorescent probe to label and visualize DNA in living cells. For instance, conjugating it to a nuclear localization signal peptide would ensure its delivery to the nucleus.
-
Theranostics: Combining the therapeutic action of this compound with a diagnostic imaging agent in a single bioconjugate could lead to the development of theranostic agents. These would allow for simultaneous monitoring of drug distribution and therapeutic efficacy.
Proposed Synthesis of Click-Ready this compound Derivatives
To utilize click chemistry, this compound must first be functionalized with either an azide or a terminal alkyne group. Below are two hypothetical synthetic routes.
Synthesis of 2-(2-Azidoethyl)acridine (Hypothetical)
This route proposes the conversion of the ethyl group of this compound into an azidoethyl group.
Reaction Scheme:
-
Bromination: The ethyl group is first brominated, likely at the benzylic position, using a suitable brominating agent like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light).
-
Azide Substitution: The resulting bromoethyl derivative is then reacted with sodium azide to introduce the azide functionality via nucleophilic substitution.
Synthesis of 2-(2-Propargyloxyethyl)acridine (Hypothetical)
This route proposes the introduction of a terminal alkyne via an ether linkage.
Reaction Scheme:
-
Hydroxylation: The ethyl group is first hydroxylated. This could be a multi-step process involving initial bromination followed by hydrolysis.
-
Williamson Ether Synthesis: The resulting alcohol is then reacted with propargyl bromide in the presence of a base to form the terminal alkyne-containing ether.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for the bioconjugation of a click-ready this compound derivative to a generic alkyne- or azide-modified biomolecule.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of 2-(2-Azidoethyl)acridine to an alkyne-modified peptide.
Materials:
-
2-(2-Azidoethyl)acridine
-
Alkyne-modified peptide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving the acridine derivative)
Procedure:
-
Prepare a 10 mM stock solution of 2-(2-Azidoethyl)acridine in DMSO.
-
Prepare a 1 mM stock solution of the alkyne-modified peptide in PBS.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in water.
-
In a microcentrifuge tube, combine the following in order:
-
PBS to a final volume of 100 µL.
-
Alkyne-modified peptide to a final concentration of 100 µM.
-
2-(2-Azidoethyl)acridine stock solution to a final concentration of 200 µM (2-fold molar excess).
-
THPTA to a final concentration of 1 mM.
-
CuSO₄ to a final concentration of 200 µM.
-
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of 2-(2-Azidoethyl)acridine to a biomolecule modified with a strained alkyne (e.g., dibenzocyclooctyne, DBCO).
Materials:
-
2-(2-Azidoethyl)acridine
-
DBCO-modified protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Prepare a 10 mM stock solution of 2-(2-Azidoethyl)acridine in DMSO.
-
Prepare a 1 mg/mL solution of the DBCO-modified protein in PBS.
-
In a microcentrifuge tube, combine the DBCO-modified protein solution with a 10-fold molar excess of the 2-(2-Azidoethyl)acridine stock solution.
-
Gently mix and incubate at room temperature for 4-12 hours, or at 4°C for 12-24 hours.
-
Remove the excess unreacted 2-(2-Azidoethyl)acridine and purify the bioconjugate using a desalting column or dialysis.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data for the proposed bioconjugation reactions. These values are based on typical outcomes for click chemistry reactions reported in the literature.
| Parameter | CuAAC Protocol | SPAAC Protocol |
| Reactants | 2-(2-Azidoethyl)acridine + Alkyne-Peptide | 2-(2-Azidoethyl)acridine + DBCO-Protein |
| Molar Ratio (Acridine:Biomolecule) | 2:1 | 10:1 |
| Reaction Time | 1 - 4 hours | 4 - 12 hours |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Typical Yield | > 90% | > 85% |
| Purification Method | HPLC | Size-Exclusion Chromatography |
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
How to improve the solubility of 2-Ethylacridine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2-Ethylacridine in aqueous buffers.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when dissolving this compound.
Q1: Why is my this compound not dissolving in my aqueous buffer?
This compound is a hydrophobic molecule with low intrinsic solubility in aqueous solutions. Its planar, aromatic acridine (B1665455) structure contributes to this hydrophobicity. Direct dissolution in aqueous buffers, especially at neutral or alkaline pH, is often challenging.
Q2: I've prepared a stock solution of this compound in an organic solvent, but it precipitates when I dilute it into my aqueous buffer. What can I do?
Precipitation upon dilution of an organic stock solution is a common problem for hydrophobic compounds. Here are several troubleshooting steps:
-
Pre-warm the buffer: Warming your aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution can sometimes improve solubility.
-
Optimize the organic solvent concentration: While it's crucial to minimize the final concentration of organic solvents in your experiment to avoid artifacts, a small percentage of a cosolvent like DMSO or ethanol (B145695) in the final aqueous solution can help maintain solubility.[1] It is essential to determine the maximum tolerable solvent concentration for your specific assay.
-
Slow down the addition: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Utilize a pH-adjusted buffer: As a weakly basic compound, the solubility of this compound is pH-dependent. Using a slightly acidic buffer can significantly improve its solubility.
Q3: How does pH affect the solubility of this compound, and what is the optimal pH for dissolution?
For optimal dissolution, preparing a buffer with a pH in the slightly acidic range (e.g., pH 4.0-6.0) is recommended. However, the final pH must be compatible with your experimental system (e.g., cell culture, enzyme assay).
Q4: Can I use surfactants to improve the solubility of this compound?
Yes, using surfactants is a common and effective technique for solubilizing hydrophobic compounds. This method, known as micellar solubilization, involves the formation of micelles by surfactants in aqueous solution above their critical micelle concentration (CMC).[3][4] The hydrophobic this compound molecules can partition into the hydrophobic core of these micelles, thereby increasing their apparent solubility in the aqueous medium.[4]
Commonly used surfactants include:
-
Non-ionic surfactants: Polysorbates (e.g., Tween® 80), Polyoxyethylene ethers (e.g., Brij® series).
-
Anionic surfactants: Sodium dodecyl sulfate (B86663) (SDS).
-
Cationic surfactants: Cetyltrimethylammonium bromide (CTAB).
The choice of surfactant and its concentration should be optimized for your specific application, as they can influence biological systems.
Q5: Are cyclodextrins a suitable option for enhancing the solubility of this compound?
Cyclodextrins are excellent candidates for improving the solubility of hydrophobic compounds like this compound. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[5] The hydrophobic this compound molecule can form an inclusion complex by fitting into the cyclodextrin's central cavity, which then renders the complex water-soluble.[5][6]
Commonly used cyclodextrins include:
-
β-cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
HP-β-CD and SBE-β-CD are often preferred in biological applications due to their higher aqueous solubility and lower toxicity compared to the parent β-CD.[7]
Data Presentation: Solubility Enhancement Strategies
The following tables summarize hypothetical quantitative data for different solubility enhancement methods for this compound. This data is for illustrative purposes to guide experimental design, as specific literature values for this compound are not available.
Table 1: Effect of pH on the Aqueous Solubility of this compound
| Buffer pH | Apparent Solubility (µg/mL) | Fold Increase (relative to pH 7.4) |
| 4.0 | 150 | 30 |
| 5.0 | 75 | 15 |
| 6.0 | 25 | 5 |
| 7.4 | 5 | 1 |
| 8.0 | < 2 | < 0.4 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) | Fold Increase (relative to 0%) |
| None | 0 | 5 | 1 |
| DMSO | 1 | 20 | 4 |
| 5 | 100 | 20 | |
| Ethanol | 1 | 15 | 3 |
| 5 | 75 | 15 |
Table 3: Effect of Cyclodextrins on the Aqueous Solubility of this compound in PBS (pH 7.4)
| Cyclodextrin (B1172386) | Concentration (mM) | Apparent Solubility (µg/mL) | Fold Increase (relative to 0 mM) |
| None | 0 | 5 | 1 |
| HP-β-CD | 10 | 250 | 50 |
| 50 | 1200 | 240 | |
| SBE-β-CD | 10 | 300 | 60 |
| 50 | 1500 | 300 |
Table 4: Effect of Surfactants on the Aqueous Solubility of this compound in PBS (pH 7.4)
| Surfactant | Concentration (% w/v) | Apparent Solubility (µg/mL) | Fold Increase (relative to 0%) |
| None | 0 | 5 | 1 |
| Tween® 80 | 0.1 | 150 | 30 |
| 0.5 | 600 | 120 | |
| SDS | 0.1 | 200 | 40 |
| 0.5 | 850 | 170 |
Experimental Protocols
Here are detailed methodologies for key solubility enhancement experiments.
Protocol 1: Determining the pH-Dependent Solubility of this compound
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) at different pH values (e.g., 4.0, 5.0, 6.0, 7.4, 8.0).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) or filter through a 0.22 µm syringe filter to remove the undissolved solid.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., methanol (B129727) or acetonitrile). Analyze the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the measured solubility against the buffer pH.
Protocol 2: Enhancing Solubility using Cyclodextrins (Phase Solubility Study)
-
Cyclodextrin Solution Preparation: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at different concentrations (e.g., 0, 5, 10, 25, 50 mM) in the desired aqueous buffer (e.g., PBS pH 7.4).
-
Sample Preparation: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration: Seal the vials and shake them at a constant temperature until equilibrium is reached (24-48 hours).
-
Separation and Quantification: Follow steps 4 and 5 from Protocol 1 to separate the undissolved solid and quantify the concentration of dissolved this compound.
-
Data Analysis: Plot the solubility of this compound as a function of the cyclodextrin concentration. The slope of the initial linear portion of the graph can be used to determine the complexation efficiency.
Visualizations
Diagram 1: General Workflow for Solubility Enhancement
Caption: General experimental workflow for enhancing the solubility of this compound.
Diagram 2: Signaling Pathway of Solubility Enhancement Mechanisms
Caption: Mechanisms for improving the aqueous solubility of this compound.
References
- 1. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08081A [pubs.rsc.org]
- 3. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Fluorescence Quenching
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide addresses common issues encountered during fluorescence quenching experiments using Acridine (B1665455) Orange as a model fluorophore.
Issue 1: Weak or No Fluorescence Signal
Q1: I am not observing the expected fluorescence signal after adding my sample. What are the potential causes?
A1: A weak or absent signal can stem from several factors, ranging from incorrect instrument settings to degradation of the dye.
-
Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer or microscope are correctly set for Acridine Orange. When bound to dsDNA, the excitation/emission maxima are approximately 502 nm / 525 nm (green), and when bound to ssDNA or RNA, they shift to 460 nm / 650 nm (red).[1][2]
-
Low Dye Concentration: The working concentration of the dye may be too low for detection. Prepare fresh dilutions and consider performing a concentration titration to find the optimal signal-to-noise ratio.[3][4]
-
Dye Degradation: Acridine Orange solutions can degrade over time, especially when exposed to light. It is highly recommended to prepare working solutions fresh for each experiment from a properly stored stock.[4]
-
Photobleaching: Acridine Orange is susceptible to photobleaching (fading) upon prolonged exposure to excitation light. Minimize exposure times, use neutral density filters if available, and consider using an anti-fade mounting medium for microscopy.[3]
-
pH of the Medium: The fluorescence of Acridine Orange is pH-sensitive. The dye accumulates in acidic organelles, and its fluorescence properties can change with the pH of the buffer.[1][5] Ensure your buffer pH is appropriate and consistent for your assay.
Issue 2: Unexpected Fluorescence Quenching
Q2: My fluorescence signal is significantly lower than expected, suggesting quenching, but I haven't added a quencher. What could be causing this?
A2: Unintended fluorescence quenching can be caused by components in your sample or buffer, or by the intrinsic properties of the fluorophore itself.
-
Buffer Components: Certain ions (e.g., halide ions like I⁻ and Br⁻) and molecules can act as collisional quenchers.[6] Review the composition of your buffer and sample matrix for potential quenching agents.
-
Self-Quenching/Aggregation: At high concentrations, Acridine Orange molecules can aggregate, leading to self-quenching and a shift in fluorescence emission.[5][7] This is the principle behind its red fluorescence in acidic compartments where it becomes concentrated.[1][8] Try reducing the dye concentration.
-
Contaminants: Impurities in the sample or solvents can quench fluorescence. Use high-purity solvents and reagents.
-
Analyte Interaction (Static Quenching): Your molecule of interest might be forming a non-fluorescent ground-state complex with Acridine Orange. This is known as static quenching and can be investigated by examining the absorbance spectrum of the dye in the presence of your analyte; a change in the spectrum suggests complex formation.[9]
Issue 3: Inconsistent or Non-Linear Quenching Results
Q3: My Stern-Volmer plot is non-linear. What does this mean and how can I troubleshoot it?
A3: A non-linear Stern-Volmer plot (a plot of I₀/I vs. quencher concentration) indicates that the quenching mechanism is more complex than simple collisional (dynamic) quenching.[10]
-
Mixed Quenching Mechanisms: An upward curvature in the Stern-Volmer plot often suggests the presence of both static and dynamic quenching.[10][11] This means the quencher is both colliding with the excited fluorophore and forming a ground-state complex with it.
-
Inner Filter Effect: At high concentrations, the quencher or the fluorophore itself may absorb the excitation or emission light, leading to an artificial decrease in fluorescence intensity. This is a measurement artifact, not true quenching. To mitigate this, keep the absorbance of the sample below 0.1 at the excitation wavelength.[12]
-
Fluorophore Accessibility: If the fluorophore is in a heterogeneous environment (e.g., bound to a protein or inside a cell), some fluorophores may be more accessible to the quencher than others, leading to non-linear plots.
Data Presentation
For reproducible experiments, understanding the spectral properties of the fluorophore is critical.
Table 1: Spectral Properties of Acridine Orange
| Property | Value (Bound to dsDNA) | Value (Bound to ssDNA/RNA) | Reference(s) |
| Excitation Maximum (λex) | ~502 nm | ~460 nm | [1][2] |
| Emission Maximum (λem) | ~525 nm (Green) | ~650 nm (Red) | [1][2][8] |
| Molar Extinction Coefficient | 27,000 cm⁻¹/M at 430.8 nm | Not specified | [12] |
| Quantum Yield (in ethanol) | 0.2 | Not specified | [12] |
Experimental Protocols
Protocol 1: Basic Fluorescence Quenching Assay (Stern-Volmer Analysis)
This protocol outlines the steps to determine the quenching efficiency of a compound using Acridine Orange.
Objective: To determine the Stern-Volmer constant (KSV) for the quenching of Acridine Orange by a specific compound (quencher).
Materials:
-
Acridine Orange stock solution (e.g., 1 mM in DMSO or water)
-
Quencher stock solution of known concentration
-
Appropriate buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Fluorometer and cuvettes
Methodology:
-
Prepare a working solution of Acridine Orange: Dilute the stock solution in the assay buffer to a final concentration that gives a stable and measurable fluorescence signal (e.g., 1-10 µM). The absorbance at the excitation wavelength should be < 0.1 to avoid inner-filter effects.
-
Prepare a dilution series of the quencher: Prepare a series of quencher solutions in the same assay buffer.
-
Measure Unquenched Fluorescence (I₀): In a cuvette, add the Acridine Orange working solution and measure its fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., Ex: 490 nm, Em: 520-540 nm). This value is I₀.
-
Measure Quenched Fluorescence (I): To the same cuvette (or a series of identical samples), add increasing volumes of the quencher stock solution to achieve the desired final concentrations. After each addition, mix gently and record the fluorescence intensity (I).
-
Data Analysis:
-
Correct for any dilution effects if the added volume of the quencher is significant.
-
Calculate the ratio I₀/I for each quencher concentration [Q].
-
Plot I₀/I versus [Q]. This is the Stern-Volmer plot.[10][13]
-
If the plot is linear, perform a linear regression. The slope of the line is the Stern-Volmer constant, KSV.[13][14]
-
Visualizations
Troubleshooting Workflow
This diagram illustrates a logical workflow for diagnosing common issues in fluorescence quenching experiments.
Caption: Troubleshooting logic for fluorescence quenching experiments.
Quenching Mechanisms
This diagram shows the relationship between different types of fluorescence quenching.
Caption: Key differences between static and dynamic quenching mechanisms.
Acridine Orange Interaction with Nucleic Acids
This diagram illustrates how Acridine Orange's fluorescence changes upon binding to different nucleic acids.
Caption: Differential fluorescence of Acridine Orange with nucleic acids.
References
- 1. Acridine orange - Wikipedia [en.wikipedia.org]
- 2. blog-nanoentek.com [blog-nanoentek.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Photodynamic Activity of Acridine Orange in Keratinocytes under Blue Light Irradiation [mdpi.com]
- 6. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Acridine Orange | AAT Bioquest [aatbio.com]
- 9. edinst.com [edinst.com]
- 10. edinst.com [edinst.com]
- 11. Dual “Static and Dynamic” Fluorescence Quenching Mechanisms Based Detection of TNT via a Cationic Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omlc.org [omlc.org]
- 13. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 14. physical chemistry - Stern-Volmer plot and calculation of rate constant for quenching - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Optimizing 2-Ethylacridine Concentration for Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylacridine. The information aims to assist in optimizing the experimental concentration of this compound to achieve desired effects on cell viability while minimizing off-target cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell viability assays?
A1: For a novel compound like this compound, where specific data is limited, it is advisable to perform a dose-response experiment across a broad concentration range. Based on published data for other acridine (B1665455) derivatives, a common starting point is a logarithmic or semi-logarithmic dilution series, for instance, from 0.1 µM to 100 µM. This broad range will help in identifying a narrower, effective concentration range for more detailed subsequent studies.
Q2: How can I determine if this compound is cytotoxic to my specific cell line?
A2: Cytotoxicity can be evaluated using various cell viability assays. Commonly used methods include:
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on the integrity of the cell membrane.
-
LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
It is crucial to include both a positive control (a known cytotoxic agent) and a negative control (vehicle control, e.g., DMSO) in your experiments for valid comparisons.
Q3: My results show high variability between replicate wells. What could be the cause?
A3: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent pipetting technique to seed the same number of cells in each well.
-
Pipetting Errors: Calibrate your pipettes regularly and ensure accurate dispensing of the compound dilutions.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Compound Precipitation: Visually inspect the wells under a microscope for any signs of compound precipitation, which can lead to inconsistent effects.
Q4: this compound is not showing any effect on my cells. What are the potential reasons?
A4: A lack of an observable effect could be due to several reasons:
-
Poor Solubility: The compound may not be sufficiently soluble in the cell culture medium at the tested concentrations. Consider using a different solvent or a lower concentration of the stock solution.
-
Incorrect Cellular Target: The specific molecular target of this compound may not be present or may be expressed at very low levels in your chosen cell line.
-
Insufficient Incubation Time: The biological effect of the compound may require a longer incubation period to become apparent. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal incubation time.
-
Compound Degradation: The compound may be unstable in the cell culture medium over the incubation period.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Background Signal in Assay | Contamination of reagents or media. | Use fresh, sterile reagents and media. Include a "media only" control to determine and subtract the background signal. |
| Intrinsic fluorescence/color of this compound. | Run a control with this compound in cell-free media to check for interference with the assay's detection method. | |
| Positive Control Shows No Effect | Degraded or incorrect concentration of the positive control. | Use a fresh, validated positive control at a known effective concentration. |
| Bell-Shaped Dose-Response Curve | Compound precipitation at high concentrations. | Visually inspect the wells for precipitates. Test a narrower and lower concentration range. |
| Off-target effects or cytotoxicity at high concentrations. | Perform a parallel cytotoxicity assay (e.g., LDH release) to distinguish between cytostatic and cytotoxic effects. | |
| Inconsistent Results Between Experiments | Variation in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent preparation of this compound stock solution. | Prepare a fresh stock solution for each experiment or aliquot and store it properly to avoid degradation. |
Data Presentation: Cytotoxicity of Acridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various acridine derivatives against different cancer cell lines, as reported in the literature. This data can serve as a reference for establishing a potential effective concentration range for this compound.
| Acridine Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 8b | HepG2 (Liver Cancer) | 14.51 ± 1.4 | [1] |
| Compound 8b | HCT-116 (Colon Cancer) | 9.39 ± 0.9 | [1] |
| Compound 8b | MCF-7 (Breast Cancer) | 8.83 ± 0.9 | [1] |
| Compound 7c | THLE-2 (Normal Liver) | 104 | [1] |
| Compound 8b | THLE-2 (Normal Liver) | 55.5 | [1] |
| Compound 136l | K562 (Leukemia) | 2.68 | [2] |
| Compound 136l | HepG-2 (Liver Cancer) | 8.11 | [2] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the old medium and add fresh medium containing the different concentrations of this compound to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using a non-linear regression analysis.
Mandatory Visualization
Signaling Pathways Potentially Affected by Acridine Derivatives
Acridine derivatives have been reported to influence several key signaling pathways involved in cell survival, proliferation, and apoptosis.[3] The diagram below illustrates a generalized overview of these potential interactions.
Caption: Potential signaling pathways modulated by acridine derivatives.
Experimental Workflow for Optimizing this compound Concentration
The following diagram outlines a logical workflow for determining the optimal concentration of this compound for cell viability experiments.
Caption: Workflow for optimizing this compound concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 3. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methods to prevent photobleaching of 2-Ethylacridine in microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the photobleaching of 2-Ethylacridine in microscopy applications.
Disclaimer: Direct photostability data for this compound is limited in scientific literature. The following guidance is based on the well-characterized properties of structurally similar acridine (B1665455) dyes, such as Acridine Orange. Users should consider this information as a starting point and may need to optimize these methods for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem when using this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to excitation light.[1] This process leads to a loss of fluorescent signal, which can compromise image quality, reduce the duration of imaging experiments, and affect the accuracy of quantitative measurements.[2]
Q2: What are the main causes of this compound photobleaching?
A2: The primary causes of photobleaching for acridine dyes are high-intensity excitation light and the presence of reactive oxygen species (ROS).[3] Upon excitation, the fluorophore can transition to a long-lived triplet state, from which it can react with molecular oxygen, leading to its permanent degradation.[4]
Q3: What are the most effective general strategies to minimize photobleaching?
A3: There are several key strategies to reduce photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a sufficient signal-to-noise ratio. Neutral density (ND) filters can be used to control the light intensity.[2]
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light. This can be achieved by using sensitive detectors, minimizing the duration of time-lapse acquisitions, and using a shutter to block the light path when not acquiring images.[2][5]
-
Use Antifade Reagents: Incorporate antifade reagents into your mounting medium. These chemical compounds are designed to scavenge for reactive oxygen species, thereby protecting the fluorophore.[6]
-
Optimize Imaging Conditions: Ensure that microscope components are correctly aligned and that the appropriate filter sets are used to maximize signal detection while minimizing unnecessary light exposure.
Q4: Which antifade reagents are recommended for use with acridine dyes like this compound?
A4: While specific data for this compound is not available, common antifade reagents that are effective for other fluorescent dyes and can be tested include:
-
p-Phenylenediamine (PPD): A highly effective antifade agent, though it can be toxic and may not be suitable for live-cell imaging.[6]
-
n-Propyl gallate (NPG): A widely used and less toxic alternative to PPD.[7]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another common and relatively safe antifade reagent.
-
Commercial Antifade Mountants: Several commercially available mounting media, such as ProLong™ Gold and VECTASHIELD®, contain proprietary antifade formulations that are highly effective.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of fluorescence signal during imaging. | Photobleaching due to excessive light exposure. | • Reduce the intensity of the excitation light source. • Decrease the exposure time per image. • Use an antifade mounting medium.[5] |
| High background fluorescence obscuring the signal. | Non-specific binding of this compound or autofluorescence of the sample. | • Optimize the staining protocol, including washing steps, to remove excess dye. • Include an unstained control to assess the level of autofluorescence.[5] |
| Weak initial fluorescence signal. | Suboptimal dye concentration or inappropriate microscope filter sets. | • Titrate the concentration of this compound to find the optimal staining intensity. • Ensure the excitation and emission filters are appropriate for the spectral properties of this compound. |
| Inconsistent fluorescence intensity across the field of view. | Uneven illumination from the microscope light source. | • Check the alignment of the microscope's lamp and other optical components. |
Quantitative Data on Acridine Dye Photostability
| Fluorophore | Experimental Conditions | Observed Photostability | Reference |
| Acridine Orange | Continuous excitation at 488 nm with a high focal power (1.1 mW) for 200 seconds. | Fluorescence intensity decreased to 6% of its initial value. | [8] |
| Acridine Orange | Continuous single-photon excitation at an image acquisition rate of 100 Hz for 600 seconds. | Normalized average fluorescence intensity decreased to 45% of the initial value. | [9] |
| Photostable Probe 2 (Acridine Derivative) | Continuous excitation at 488 nm with a high focal power (1.1 mW) for 200 seconds. | Fluorescence intensity remained at 60% of its original value. | [8] |
Experimental Protocols
Protocol 1: Comparative Photostability Assessment of this compound
This protocol outlines a method to quantify the photobleaching rate of this compound compared to other fluorescent dyes.
Objective: To determine the photobleaching half-life (t½), which is the time required for the fluorescence intensity to decrease to 50% of its initial value.[4]
Materials:
-
Fluorescence microscope with a stable light source and a sensitive camera.
-
Cells or tissue samples stained with this compound.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare your samples stained with this compound according to your standard protocol.
-
Image Acquisition:
-
Select a region of interest (ROI) containing well-stained structures.
-
Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 10-30 seconds).
-
Continue imaging until the fluorescence intensity has significantly decreased.[4]
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Measure the mean fluorescence intensity of a background region without any stained structures.
-
Correct for background by subtracting the background intensity from the ROI intensity for each time point.
-
Normalize the corrected intensity at each time point (It) to the initial intensity (I0).
-
Plot the normalized intensity against time.
-
The time at which the normalized intensity reaches 0.5 is the photobleaching half-life (t½).[4]
-
Visualizations
Caption: Jablonski diagram illustrating the photobleaching pathway of a fluorophore.
Caption: Experimental workflow for assessing the photostability of this compound.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Oxygen radicals mediate cell inactivation by acridine dyes, fluorescein, and lucifer yellow CH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Degradation of 2-Ethylacridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the investigation of the degradation pathways and byproducts of 2-Ethylacridine in solution. As specific degradation data for this compound is not extensively documented in publicly available literature, this guide offers a generalized framework based on the known chemistry of acridine (B1665455) derivatives and established principles of forced degradation studies.[1][2][3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound degradation.
Problem 1: No degradation is observed under stress conditions.
| Possible Cause | Suggested Solution |
| Insufficient stress level | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. For photostability, ensure a high-intensity light source is used.[5][6] |
| High stability of this compound | While acridine itself is a stable ring system, forced degradation aims to achieve 5-20% degradation.[5] Consider more aggressive, yet realistic, stress conditions. |
| Inappropriate solvent | Ensure this compound is soluble in the chosen solvent system to allow for effective exposure to the stressor. |
Problem 2: Complete degradation of this compound is observed.
| Possible Cause | Suggested Solution |
| Stress conditions are too harsh | Reduce the concentration of the stressor, the temperature, or the exposure time. The goal is to achieve partial degradation to identify the initial degradation products.[5] |
| High reactivity of this compound | Start with milder conditions and incrementally increase the stress level to find the optimal range for generating a suitable degradation profile. |
Problem 3: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Suggested Solution |
| Formation of degradation products | This is the expected outcome. Proceed with peak tracking, isolation, and structural elucidation of the new peaks. |
| Interaction with excipients or container | If working with a formulation, analyze a placebo under the same stress conditions to identify any peaks originating from the excipients. Ensure the container material is inert. |
| Sample contamination | Review sample handling and preparation procedures to rule out external contamination. |
Problem 4: Poor separation of degradation products from the parent compound.
| Possible Cause | Suggested Solution | | Suboptimal chromatographic conditions | Modify the mobile phase composition (e.g., pH, organic solvent ratio), try a different column chemistry (e.g., C8, phenyl), or adjust the gradient profile to improve resolution.[7] | | Similar polarity of degradants | Consider using orthogonal analytical techniques, such as a different chromatographic mode (e.g., HILIC) or capillary electrophoresis. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the chemistry of the acridine nucleus, the following degradation pathways are plausible:
-
Oxidation: The primary site of oxidation is likely the acridine nitrogen, forming an N-oxide. The ethyl group could also be oxidized to a hydroxyl or carbonyl group. More aggressive oxidation could lead to the formation of acridone (B373769) derivatives or even ring cleavage to form quinoline (B57606) dicarboxylic acids.[1][2][3]
-
Reduction: The acridine ring can be reduced to form 9,10-dihydroacridine.[1]
-
Photodegradation: Acridine derivatives are known to be photosensitive.[8][9][10] Irradiation with UV or visible light could lead to a variety of degradation products through complex radical pathways.
-
Hydrolysis: While the acridine ring itself is generally stable to hydrolysis, if this compound is formulated as a salt or in the presence of certain functional groups, hydrolysis could become a relevant degradation pathway.[11][12][13]
Q2: What are the recommended stress conditions for a forced degradation study of this compound?
A2: It is recommended to follow the ICH Q1A(R2) guidelines for forced degradation studies.[5] Typical starting conditions are:
-
Acid Hydrolysis: 0.1 M HCl at room temperature, then 60°C if no degradation is observed.
-
Base Hydrolysis: 0.1 M NaOH at room temperature, then 60°C if no degradation is observed.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at 80°C.
-
Photodegradation: Exposure to a combination of UV and visible light.
Q3: What analytical techniques are best suited for identifying this compound degradation products?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the primary tool for separating and quantifying the parent drug and its degradation products.[7][14][15] For structural elucidation of the unknown degradation products, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and, if necessary, isolation followed by nuclear magnetic resonance (NMR) spectroscopy are essential.[5]
Q4: How can I ensure my analytical method is "stability-indicating"?
A4: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To demonstrate this, you must show that all degradation product peaks are well-resolved from the API peak and from each other. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry is crucial for this purpose.[16][17]
Data Presentation
The following table provides a hypothetical summary of potential degradation products of this compound based on the known reactivity of the acridine core. The retention times (RT) are relative and for illustrative purposes.
| Stress Condition | Potential Degradation Product | Proposed Structure | Relative RT | Mass Shift (m/z) |
| Oxidation (H₂O₂) | This compound N-oxide | Acridine ring with N-O | Earlier than parent | +16 |
| Oxidation (H₂O₂) | 2-(1-Hydroxyethyl)acridine | Ethyl group with -OH | Earlier than parent | +16 |
| Oxidation (KMnO₄) | 2-Ethyl-9(10H)-acridone | Acridone core | Varies | +14 |
| Reduction (NaBH₄) | 2-Ethyl-9,10-dihydroacridine | Reduced central ring | Later than parent | +2 |
| Photodegradation | Various complex products | Multiple possibilities | Varies | Varies |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
If no significant degradation is observed, repeat the experiment at 60°C for 24 hours.
-
Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no significant degradation is observed, repeat the experiment at 60°C for 24 hours.
-
Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solution):
-
Prepare a solution of this compound in a suitable solvent.
-
Store the solution in an oven at 80°C for 48 hours.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the sample in a suitable solvent before analysis.
-
-
Photostability:
-
Expose a solution of this compound and a solid sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep control samples in the dark.
-
-
Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating HPLC method.
-
Use a PDA detector to check for peak purity and a mass spectrometer to obtain mass information for the degradation products.
-
Mandatory Visualization
Caption: Workflow for Identifying this compound Degradation Products.
References
- 1. Acridine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 3. The peroxyacid oxidation of acridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. neptjournal.com [neptjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. The double helix is dehydrated: evidence from the hydrolysis of acridinium ester-labeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metodo di dissoluzione dell'ester di acridina: analisi completa dalle caratteristiche di conservazione alla formulazione scientifica [italian.vacutaineradditives.com]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. brjac.com.br [brjac.com.br]
- 15. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
- 16. ijsdr.org [ijsdr.org]
- 17. ijpsm.com [ijpsm.com]
Strategies to minimize off-target effects of 2-Ethylacridine
2-Ethylacridine Experimental Support Center
Welcome to the technical support hub for researchers utilizing this compound. This resource provides essential information, troubleshooting guides, and detailed protocols to help you mitigate off-target effects and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound functions primarily as a DNA intercalator. Its planar acridine (B1665455) ring structure inserts between the base pairs of DNA, leading to a variety of cellular responses.[1][2] This intercalation can disrupt DNA replication and transcription, which is the basis for its therapeutic potential in applications like cancer research.[2][3]
Q2: What are the major off-target effects associated with this compound?
A2: The primary off-target effects of this compound stem from its mechanism of action. Because it can intercalate into the DNA of both target and non-target cells, the main concern is genotoxicity, which can lead to mutations and chromosomal abnormalities.[1] This can manifest as cytotoxicity in healthy, non-target cells and tissues.
Q3: How can I minimize the genotoxic off-target effects of this compound in my cell-based assays?
A3: Minimizing genotoxicity is crucial for obtaining relevant experimental data. Key strategies include:
-
Dose-Response Optimization: Perform a thorough dose-response curve to identify the lowest effective concentration that elicits the desired on-target effect while minimizing off-target damage.[4]
-
Use of Structurally Different Compounds: If possible, compare the effects of this compound with another compound that targets the same pathway but has a different chemical structure.[4] This can help differentiate on-target from off-target effects.
-
Time-Course Analysis: Limit the exposure time of the cells to this compound to the minimum duration required to observe the on-target effect.[5]
Q4: Are there formulation or delivery strategies that can reduce systemic off-target effects in vivo?
A4: Yes, advanced drug delivery systems can significantly reduce systemic toxicity. Encapsulating this compound in nanoparticles or liposomes can help target the compound to the desired tissue or tumor environment, thereby lowering its concentration in and effect on healthy tissues.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assay results. | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate wells.[6] 2. Edge Effects: Evaporation in the outer wells of the microplate.[7] 3. Compound Precipitation: The compound may not be fully soluble in the culture medium.[7] | 1. Improve Cell Seeding Technique: Ensure the cell suspension is homogenous before and during plating. 2. Mitigate Edge Effects: Fill the perimeter wells with sterile PBS or media without cells and do not use them for data collection.[7] 3. Verify Solubility: Check the compound's solubility and consider using a low percentage of a solvent like DMSO (typically <0.5%).[7] |
| High background signal in fluorescence-based assays. | 1. Autofluorescence of this compound: The compound itself may be fluorescent at the excitation/emission wavelengths used. 2. Phenol (B47542) Red Interference: Phenol red in the culture medium can interfere with fluorescence readings.[7] | 1. Run a Compound-Only Control: Measure the fluorescence of the compound in cell-free media to determine its intrinsic signal.[4] 2. Use Phenol Red-Free Medium: Switch to a phenol red-free medium during the assay incubation step.[7] |
| Microscopy shows cell death, but cytotoxicity assay signal is low. | 1. Incorrect Assay Timing: The assay may be performed too early or too late to capture the peak of the cytotoxic effect. 2. Assay Limitation: The chosen assay (e.g., LDH) may not be sensitive enough or might be inhibited by the compound. | 1. Perform a Time-Course Experiment: Measure cytotoxicity at multiple time points to identify the optimal endpoint.[5] 2. Use an Orthogonal Method: Confirm results with a different cytotoxicity assay that has a different detection principle (e.g., a DNA-binding dye-based assay).[5][8] |
Experimental Protocols & Data
On-Target vs. Off-Target Cytotoxicity Profile
The following table presents representative data on the cytotoxic activity of this compound against a target cancer cell line and a non-target healthy cell line.
| Cell Line | Cell Type | IC50 (µM) of this compound |
| MCF-7 | Human Breast Cancer (Target) | 1.5 |
| MCF-10A | Non-tumorigenic Breast Epithelial (Non-Target) | 12.8 |
| Note: Data are for illustrative purposes. |
Quantification of Genotoxicity using the Comet Assay
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9][10] Increased DNA damage results in a "comet tail" of fragmented DNA.
| Concentration of this compound (µM) | Average % Tail DNA in Non-Target Cells |
| 0 (Control) | 4.5 |
| 1 | 15.2 |
| 5 | 45.8 |
| 10 | 78.3 |
| Note: Data are for illustrative purposes. |
Detailed Protocol: Comet Assay for Genotoxicity Assessment
This protocol outlines the steps for evaluating DNA damage in cells treated with this compound.
Materials:
-
Treated and control cell suspensions
-
Low melting point agarose (B213101) (LMA)
-
Normal melting point agarose (NMA)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMA and allow to dry.
-
Cell Encapsulation: Mix cell suspension with 0.5% LMA at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and solidify on ice.
-
Lysis: Remove coverslips and immerse slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.[9]
-
Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes. Fragmented DNA will migrate from the nucleus, forming the comet tail.[9]
-
Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Staining: Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Score at least 50 cells per slide using specialized software to quantify the percentage of DNA in the comet tail.
Visualizations
Mechanism of Action and Off-Target Effects
Caption: On-target vs. off-target effects of this compound.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for quantifying off-target effects.
Troubleshooting Logic for High Cytotoxicity
Caption: Decision tree for troubleshooting high cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
Technical Support Center: Purification of Synthetic 2-Ethylacridine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of synthetic 2-Ethylacridine derivatives. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives.
Issue 1: Low Recovery After Column Chromatography
Possible Causes:
-
Compound Streaking/Tailing on Silica (B1680970) Gel: Basic nitrogen-containing heterocycles like acridine (B1665455) derivatives can interact strongly with the acidic surface of silica gel, leading to poor separation and recovery.
-
Inappropriate Solvent System: The polarity of the eluent may be too low to effectively move the compound down the column, or too high, causing it to elute too quickly with impurities.
-
Compound Precipitation on the Column: If the compound has low solubility in the mobile phase, it may precipitate at the top of the column.
-
Decomposition on Silica Gel: Some acridine derivatives may be sensitive to the acidic nature of silica gel and decompose during chromatography.
Solutions:
-
Use a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonia, to your mobile phase to neutralize the acidic sites on the silica gel. This will reduce streaking and improve the peak shape.[1]
-
Optimize the Solvent System with TLC: Before running a column, use Thin-Layer Chromatography (TLC) to identify an optimal solvent system. A good starting point for acridine derivatives is a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).[2][3] Aim for an Rf value of 0.2-0.4 for your target compound.
-
Perform a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to first elute non-polar impurities and then your target compound with better resolution.
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, consider "dry loading." Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.
-
Alternative Stationary Phases: If decomposition is suspected, consider using a less acidic stationary phase like neutral or basic alumina.
Issue 2: Oiling Out During Recrystallization
Possible Causes:
-
Solution is Too Concentrated: If the solution is supersaturated to a high degree, the compound may come out of solution as an oil rather than forming crystals.
-
Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for crystal lattice formation, leading to the separation of an amorphous oil.
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth, promoting oiling out.
Solutions:
-
Use More Solvent: Add a small amount of additional hot solvent to dissolve the oil and then allow it to cool slowly.
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also help.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.
-
Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.
-
Solvent System Modification: Try a different solvent or a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).
Issue 3: Persistent Colored Impurities
Possible Causes:
-
Oxidation Products: Acridine derivatives can be susceptible to oxidation, leading to colored by-products.
-
Starting Material or Reagent Residues: Highly colored starting materials or reagents may persist in the crude product.
-
Polymeric By-products: High reaction temperatures can sometimes lead to the formation of colored polymeric materials.
Solutions:
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.
-
Column Chromatography: A carefully optimized column chromatography procedure is often effective at separating colored impurities.
-
Chemical Wash: Depending on the nature of the impurity, an acidic or basic wash during the work-up may help to remove it.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a column chromatography solvent system for a this compound derivative?
A1: A common and effective starting point is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). You can begin with 100% DCM and gradually increase the percentage of MeOH. For basic acridine derivatives that may streak on silica, it is highly recommended to add 0.1-1% triethylamine (TEA) to the eluent system.[1]
Q2: How can I monitor the progress of my column chromatography?
A2: Collect fractions and analyze them by Thin-Layer Chromatography (TLC). Spot each fraction on a TLC plate and elute with the same or a slightly more polar solvent system used for the column. Visualize the spots under UV light, as acridine derivatives are typically UV-active.[2]
Q3: What are some suitable recrystallization solvents for this compound derivatives?
A3: Ethanol (B145695) is a commonly used solvent for the recrystallization of acridine derivatives.[4][5] A mixture of ethanol and diethyl ether has also been reported to be effective.[6] For compounds that are difficult to crystallize, a co-solvent system like toluene/petroleum ether can be explored.[7]
Q4: My this compound derivative appears as a streak on the TLC plate. What can I do?
A4: Streaking of basic compounds on silica TLC plates is a common issue due to the acidic nature of the silica. To resolve this, add a small amount of a basic modifier, such as triethylamine (a few drops in the TLC chamber) or ammonia, to your developing solvent.[8]
Q5: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A5: Common impurities can include unreacted starting materials (e.g., the corresponding diarylamine), by-products from side reactions (such as the formation of carbazoles), and oxidation products (like the corresponding acridone).[2]
Quantitative Data Summary
The following tables summarize typical data for the purification of acridine derivatives. Note that specific yields and purity can vary significantly based on the exact derivative and the specific experimental conditions.
Table 1: Typical Yields for Purification of Acridine Derivatives
| Purification Method | Compound | Starting Purity (approx.) | Final Purity (approx.) | Yield | Reference |
| Recrystallization | 9-Ethylacridine | Crude | >98% | 64% | [7] |
| Recrystallization | 2-Methyl-9-(phenylamino)acridine HCl | Crude | >95% | 88% | [6] |
| Column Chromatography | Methyl acridine-9-carboxylate | Crude | >98% | 84% | [9] |
Experimental Protocols
Protocol 1: Purification of a this compound Derivative by Column Chromatography
This protocol is a general guideline and should be optimized for your specific this compound derivative.
1. Materials and Equipment:
-
Crude this compound derivative
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Chromatography column
-
Fraction collector or test tubes
-
TLC plates, chamber, and UV lamp
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in DCM.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a solvent system of DCM:MeOH (e.g., 98:2) with 0.1% TEA.
-
Visualize the plate under a UV lamp to determine the Rf of your product and impurities. Adjust the solvent polarity to achieve an Rf of ~0.3 for your product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM with 0.1% TEA).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Carefully load the solution onto the top of the silica bed using a pipette.
-
Alternatively, use the dry loading method described in the troubleshooting section.
-
-
Elution:
-
Begin eluting with the initial mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of MeOH (e.g., from 0% to 5% in DCM, maintaining 0.1% TEA).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound derivative.
-
Protocol 2: Purification of a this compound Derivative by Recrystallization
This protocol provides a general procedure for recrystallization from ethanol.
1. Materials and Equipment:
-
Crude this compound derivative
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
2. Procedure:
-
Dissolution:
-
Place the crude this compound derivative in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry completely.
-
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the molecular landscape of multicomponent crystals formed by naproxen drug and acridines - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00890D [pubs.rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]
- 7. Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Overcoming Cellular Resistance to 2-Ethylacridine Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 2-Ethylacridine. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, data summaries, and explanatory diagrams.
Disclaimer: Specific experimental data on this compound is limited in publicly available literature. Therefore, the guidance provided is based on the well-documented activities and resistance mechanisms associated with the broader class of acridine (B1665455) derivatives, which are known DNA intercalators and topoisomerase inhibitors.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: Based on its acridine scaffold, this compound is predicted to function as a DNA intercalating agent.[1][2] This mechanism involves the insertion of the planar acridine ring system between the base pairs of DNA, leading to a distortion of the double helix structure. This interference with DNA can inhibit essential cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4][5] Additionally, many acridine derivatives are known to inhibit topoisomerase I and/or II, enzymes crucial for resolving DNA supercoiling during replication and transcription.[1][5][6]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the likely causes of this acquired resistance?
A2: Acquired resistance to acridine-based compounds is a multifaceted issue. The most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), or Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and thus its cytotoxic effect.[2][7]
-
Alterations in Drug Target: Mutations in the genes encoding topoisomerase I (TOP1) or topoisomerase II (TOP2A/B) can alter the enzyme structure, preventing effective binding of this compound.[6][7]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways can more efficiently resolve the DNA damage induced by this compound, leading to increased cell survival.
-
Changes in Apoptotic Pathways: Alterations in proteins that regulate apoptosis (e.g., Bcl-2 family proteins) can make cells more resistant to programmed cell death signals initiated by this compound-induced DNA damage.
Q3: How can I determine if my resistant cells are overexpressing efflux pumps?
A3: You can investigate efflux pump activity through several experimental approaches:
-
Flow Cytometry-Based Efflux Assays: This method utilizes fluorescent substrates of efflux pumps, such as Rhodamine 123 (for P-gp) or Calcein-AM. A lower intracellular fluorescence in your resistant cell line compared to the sensitive parent line suggests increased efflux. This can be confirmed by pre-treating the cells with a known efflux pump inhibitor (e.g., Verapamil for P-gp), which should restore fluorescence in the resistant cells.[7]
-
Western Blotting or qPCR: These techniques allow for the direct measurement of the protein or mRNA expression levels of specific ABC transporters (e.g., P-gp, MRP1, BCRP) in your sensitive and resistant cell lines.[7]
Q4: What strategies can I employ to overcome resistance to this compound?
A4: Several strategies can be explored to circumvent resistance:
-
Combination Therapy: Combining this compound with other therapeutic agents is a promising approach.[8][9]
-
Efflux Pump Inhibitors (EPIs): Co-administration with an EPI like Verapamil or Elacridar can block the efflux pumps and increase the intracellular concentration of this compound.
-
Other Cytotoxic Drugs: Using this compound in combination with a cytotoxic drug that has a different mechanism of action can create a synergistic effect and reduce the likelihood of developing resistance.[8]
-
-
Targeting Downstream Pathways: If resistance is due to alterations in apoptotic signaling, combining this compound with agents that modulate these pathways (e.g., Bcl-2 inhibitors) may restore sensitivity.
Troubleshooting Guides
Problem 1: High Variability in IC50 Values for this compound Between Experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Calibrate pipettes and use a consistent plating technique. Avoid using the outer wells of the microplate, which are prone to evaporation.[10] |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a verified stock solution. Store the stock solution under recommended conditions (e.g., protected from light, appropriate temperature). |
| Variations in Incubation Time | Standardize the incubation time with this compound across all experiments. |
| Cell Line Drift or Contamination | Regularly perform cell line authentication (e.g., STR profiling). Periodically test for mycoplasma contamination.[7] |
Problem 2: Low Potency or No Cytotoxic Effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility | Visually inspect the culture medium for any precipitation of this compound. If solubility is an issue, consider using a different solvent or a lower concentration range. Run controls with the compound in cell-free media to check for precipitation.[10] |
| Rapid Drug Efflux | The cell line may have high basal expression of efflux pumps. Test this hypothesis using the methods described in FAQ Q3. |
| Intrinsic Resistance | The chosen cell line may possess intrinsic resistance mechanisms. Consider screening a panel of different cell lines to identify a more sensitive model. |
| Incorrect Assay endpoint | Ensure the chosen assay (e.g., MTT, CellTiter-Glo) is compatible with this compound and that the endpoint measurement is appropriate for the expected mechanism of cell death. |
Quantitative Data Summary
| Acridine Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 8b (Acridine/Sulfonamide Hybrid) | HepG2 (Liver Carcinoma) | 14.51 | [5] |
| Compound 8b (Acridine/Sulfonamide Hybrid) | HCT-116 (Colon Carcinoma) | 9.39 | [5] |
| Compound 8b (Acridine/Sulfonamide Hybrid) | MCF-7 (Breast Carcinoma) | 8.83 | [5] |
| Compound 7c (Acridine/Sulfonamide Hybrid) | HepG2 (Liver Carcinoma) | >30 | [5] |
| Compound 7c (Acridine/Sulfonamide Hybrid) | HCT-116 (Colon Carcinoma) | >30 | [5] |
| Compound 7c (Acridine/Sulfonamide Hybrid) | MCF-7 (Breast Carcinoma) | 20.31 | [5] |
| Doxorubicin (Reference Drug) | HepG2 (Liver Carcinoma) | 0.94 | [5] |
| Doxorubicin (Reference Drug) | HCT-116 (Colon Carcinoma) | 1.12 | [5] |
| Doxorubicin (Reference Drug) | MCF-7 (Breast Carcinoma) | 0.83 | [5] |
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 µM to 100 µM) to determine the effective range.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.[11]
Protocol 2: Assessment of Efflux Pump Activity using Rhodamine 123
-
Cell Preparation: Harvest both sensitive and potentially resistant cells and prepare single-cell suspensions at a concentration of 1 x 10^6 cells/mL in phenol (B47542) red-free medium.
-
Inhibitor Pre-incubation (Optional): For control wells, pre-incubate a subset of resistant cells with a known efflux pump inhibitor (e.g., 50 µM Verapamil) for 30-60 minutes at 37°C.
-
Dye Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation, remove the supernatant, and wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Data Acquisition: Resuspend the cells in fresh PBS and analyze the intracellular fluorescence using a flow cytometer with an appropriate laser and filter set (e.g., 488 nm excitation, 525/50 nm emission).
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the resistant cells to that of the sensitive cells. A lower MFI in the resistant cells indicates higher efflux activity. The MFI of the inhibitor-treated resistant cells should be increased compared to the untreated resistant cells.
Visualizations
Caption: Overexpression of efflux pumps reduces intracellular this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymer conjugates of acridine-type anticancer drugs with pH-controlled activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for acridine-substituted analogues of the mixed topoisomerase I/II inhibitor N-[2-(dimethylamino)ethyl]acridine-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Optimizing incubation time for 2-Ethylacridine in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing incubation times for 2-Ethylacridine in cell-based assays. Find troubleshooting tips, frequently asked questions, and detailed protocols to refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a cell-based assay?
There is no single universally optimal incubation time for this compound. The ideal duration depends on the cell type, the assay being performed, and the experimental endpoint. A time-course experiment is strongly recommended to determine the optimal incubation period for your specific system.[1][2] We suggest starting with a range of time points, such as 24, 48, and 72 hours, to observe the compound's effect over time.[2]
Q2: How does the mechanism of action of this compound influence the choice of incubation time?
This compound, as an acridine (B1665455) derivative, is expected to function as a DNA intercalator and potentially inhibit topoisomerase enzymes.[3] These actions can lead to downstream effects such as cell cycle arrest, apoptosis, and decreased cell proliferation. The time required to observe these effects will vary. For instance, markers for apoptosis like caspase-3/7 activity may increase at different rates compared to a decrease in cell viability.[1]
Q3: Should the media with this compound be replaced during a long incubation period (e.g., 72 or 96 hours)?
For consistency in determining an IC50 value, it is generally recommended not to change the medium, as it is difficult to know how much of the compound has already been taken up by the cells.[2] However, for very long incubation periods, nutrient depletion or waste product accumulation in the media could become a confounding factor. If you suspect this is an issue, a media change with a fresh dilution of the compound may be necessary, but this should be noted as a key parameter in your experimental protocol.
Q4: Can the density of cells plated in the assay affect the outcome when using this compound?
Yes, cell plating density is a critical factor that can influence the apparent potency of a compound in viability, toxicity, and apoptosis assays.[1] It is crucial to maintain consistent cell seeding densities across all experiments to ensure reproducibility.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors during compound dilution or addition | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with PBS to minimize evaporation.[2]- Use calibrated pipettes and consider using a multichannel pipette for compound addition. |
| Increased cell proliferation at low concentrations of this compound | - Hormesis effect- Off-target effects at low concentrations | - This can sometimes be observed with certain compounds. Ensure you have a sufficient concentration range to capture the inhibitory effects at higher doses.- Confirm the purity of your this compound stock. |
| No significant effect observed even after 72 hours of incubation | - The compound may have a slow mechanism of action in your cell line.- The concentrations used may be too low.- The chosen assay may not be sensitive enough to detect the effect. | - Extend the incubation time to 96 hours or longer, ensuring cell health in control wells is maintained.[2]- Perform a wider dose-response curve with higher concentrations.- Consider using multiple assay endpoints to investigate the effects, such as measuring ATP levels, LDH release, and caspase activity simultaneously.[1] |
| Control (DMSO-treated) cells are not healthy at the end of the incubation period | - High concentration of DMSO- Over-confluency of cells- Nutrient depletion in the media | - Ensure the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.5%).- Optimize your initial cell seeding density so that control cells are in the logarithmic growth phase at the end of the experiment.- If necessary for very long incubations, consider a full or partial media change. |
Experimental Protocols & Data Presentation
Determining Optimal Incubation Time
To determine the ideal incubation time for this compound, a time-course experiment should be performed. This involves treating cells with a range of this compound concentrations and measuring the effect at multiple time points.
Table 1: Example Data from a Time-Course Cell Viability Assay
| This compound (µM) | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | 98 | 95 | 85 |
| 1 | 92 | 80 | 60 |
| 10 | 75 | 50 | 25 |
| 100 | 40 | 15 | 5 |
This is example data and will vary by cell line and assay.
Protocol: Cell Viability Assay (MTS-based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for optimizing the incubation time of this compound in a cell-based assay.
Caption: Workflow for optimizing this compound incubation time.
Potential Signaling Pathway
As a DNA intercalating agent, this compound can trigger the DNA damage response pathway, leading to cell cycle arrest and apoptosis.
Caption: Potential DNA damage response pathway activated by this compound.
References
- 1. Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
Technical Support Center: Experimental Controls for 2-Ethylacridine Fluorescence Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylacridine and other fluorescent acridine (B1665455) derivatives. Proper experimental controls are essential for generating reliable and reproducible data.
Disclaimer: Specific photophysical data for this compound is not extensively available in published literature. The information and protocols provided are based on the well-characterized properties of structurally similar acridine compounds, such as Acridine Orange and Acridine Yellow. Researchers must empirically determine the optimal experimental conditions for their specific application.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles of this compound fluorescence?
Acridine derivatives are a class of organic compounds known for their fluorescent properties and use as DNA intercalators.[1] The fluorescence of these molecules is highly sensitive to their local environment. Key principles include:
-
Excitation and Emission: The molecule absorbs light at an excitation wavelength, promoting an electron to a higher energy state. It then returns to the ground state by emitting light at a longer, lower-energy wavelength.
-
Environmental Sensitivity: The fluorescence intensity and the emission wavelength can be significantly influenced by factors such as solvent polarity, pH, temperature, and binding to macromolecules like DNA or proteins.[2][3]
-
Aggregation: Many acridine derivatives have a tendency to self-aggregate in aqueous solutions, which can alter their photodynamic properties and fluorescence output.[4][5]
Q2: Why are experimental controls essential in my fluorescence studies?
Controls are critical for validating your results and ensuring that the observed fluorescence signal is directly and solely due to the phenomenon you are studying.[6] They help you to:
-
Establish a baseline for your measurements.
-
Account for background signals and autofluorescence.[7]
-
Confirm the specificity of your fluorescent probe.
-
Rule out artifacts from the experimental conditions or reagents.[7]
Q3: What are the essential negative controls to include?
Negative controls are used to identify and quantify background signals that are not related to the specific fluorescence of this compound.
-
Solvent/Buffer Blank: A sample containing only the solvent or buffer used to dissolve the this compound. This is crucial for identifying background fluorescence or Raman scattering from the solvent itself.[3]
-
Unlabeled Sample Control: In biological experiments (e.g., cell imaging), this is a sample (e.g., cells, protein solution) that has not been treated with this compound. This control is essential for measuring the sample's natural fluorescence, known as autofluorescence.[6]
-
"No Primary" Control (for immunofluorescence): If using this compound conjugated to an antibody, a control sample incubated only with the secondary antibody is necessary to check for non-specific binding.[6]
Q4: What constitutes a proper positive control?
A positive control is a sample where you expect to see a robust and predictable fluorescent signal. This confirms that your instrument, reagents, and protocol are working correctly. For this compound studies, this could be:
-
A known concentration of a stable, well-characterized fluorophore (e.g., Acridine Orange, Quinine Sulfate) to verify instrument performance.[8]
-
In a biological context, cells or tissues known to express the target of interest or a sample prepared under conditions known to produce a strong signal.
Q5: How does the choice of solvent affect my results?
Solvent polarity can dramatically alter the fluorescence properties of a fluorophore.[2][9]
-
Spectral Shifts: Increasing solvent polarity often leads to a red shift (longer wavelength) in the emission spectrum.[2]
-
Intensity Changes: The fluorescence intensity can either increase or decrease depending on the solvent. For instance, polar protic solvents like ethanol (B145695) and methanol (B129727) can form hydrogen bonds that stabilize the excited state and enhance fluorescence in some aminopyrimidines, while non-polar solvents may lead to lower intensity.[10][11][12] It is critical to use the same solvent for all comparative measurements.
Q6: What is photobleaching and how can I control for it?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a decrease in fluorescence intensity over time.[13]
-
To Control for Photobleaching:
-
Image a sample with a steady, unexcited fluorophore over time to track any inherent signal loss.[6]
-
Minimize the exposure time and intensity of the excitation light.
-
Use antifade reagents in your mounting medium for microscopy.
-
Acquire a "no illumination" control in live-cell imaging to ensure the imaging process itself isn't damaging the sample.[6]
-
Q7: What is fluorescence quenching and how do I identify it?
Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. This can be caused by the presence of other molecules (quenchers) that interact with the fluorophore.[14] Common quenchers include halide ions and various organic compounds.[15][16]
-
Identifying Quenching:
-
Static Quenching: Occurs when the quencher forms a non-fluorescent complex with the fluorophore in its ground state. This can sometimes be detected by changes in the absorption spectrum.[15]
-
Dynamic (Collisional) Quenching: Occurs when the quencher collides with the fluorophore in its excited state. This process does not change the absorption spectrum.[14]
-
Stern-Volmer Plots: A common method to analyze quenching is to plot the ratio of fluorescence intensities (I₀/I) against the quencher concentration. A linear plot is often indicative of dynamic quenching.[14]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background / Low Signal-to-Noise | 1. Autofluorescence: The sample itself is fluorescent. 2. Solvent Impurities: The solvent contains fluorescent contaminants. 3. Probe Concentration Too High: Excess unbound probe contributes to background.[17] | 1. Run an unlabeled sample control to measure autofluorescence and subtract it from the signal. 2. Use high-purity, spectroscopy-grade solvents. Run a solvent blank.[3] 3. Perform a concentration titration to find the optimal probe concentration with the best signal-to-noise ratio. |
| No or Weak Fluorescence Signal | 1. Incorrect Instrument Settings: Excitation/emission wavelengths or filter sets are wrong.[17] 2. Probe Degradation: this compound has degraded due to improper storage or handling. 3. Quenching: Components in the buffer or sample are quenching the fluorescence.[14][16] 4. Incompatible Solvent: The chosen solvent may significantly reduce fluorescence intensity.[10][18] | 1. Verify the excitation and emission maxima for your probe/instrument combination. Use a positive control fluorophore to check instrument setup. 2. Prepare a fresh stock solution of the probe. Store stocks protected from light and at the recommended temperature. 3. Analyze buffer components for known quenchers (e.g., halide ions). Test fluorescence in a simpler buffer system. 4. Test the fluorescence of this compound in a panel of solvents to find an optimal one (see Protocol 4). |
| Inconsistent / Irreproducible Results | 1. Photobleaching: The sample is being exposed to too much light between measurements.[13] 2. Temperature Fluctuations: Fluorescence is temperature-sensitive. 3. Inconsistent Sample Preparation: Variations in pH, concentration, or incubation time.[3] | 1. Minimize light exposure. Prepare and handle all samples under identical, low-light conditions. 2. Use a temperature-controlled sample holder in the fluorometer. Allow samples to equilibrate to the target temperature before measurement.[19] 3. Standardize all steps of the experimental protocol, from reagent preparation to final measurement. |
Data Presentation & Key Parameters
Table 1: Typical Photophysical Properties of Acridine Dyes
(Note: These values are for related compounds and should be used as a starting point for this compound)
| Parameter | Acridine Yellow | Acridine Orange | Reference |
| Solvent | Ethanol | Basic Ethanol | [8] |
| Excitation Max (λ_ex) | 420 nm | 400 nm | [8] |
| Fluorescence Quantum Yield (Φ) | 0.47 | 0.2 | [8] |
Table 2: Example of Solvent Effects on Relative Fluorescence Intensity
(Illustrative data based on typical behavior of heterocyclic fluorophores)[10][11]
| Solvent | Polarity | Relative Fluorescence Intensity (Arbitrary Units) |
| Toluene | Non-polar | 5 |
| Chloroform | Intermediate | 25 |
| Acetone | Polar Aprotic | 85 |
| Acetonitrile | Polar Aprotic | 100 |
| Ethanol | Polar Protic | 70 |
Detailed Experimental Protocols
Protocol 1: Standard Operating Procedure for Measuring this compound Fluorescence
-
Instrument Warm-up: Turn on the spectrofluorometer and excitation lamp at least 30 minutes before use.
-
Parameter Setup: Set the excitation wavelength (start with ~400-420 nm) and the emission scan range (e.g., 430-650 nm).[8][19] Set appropriate slit widths for excitation and emission (e.g., 5 nm).
-
Blank Measurement: Fill a cuvette with the solvent/buffer blank. Place it in the sample holder.
-
Blank Scan: Run a full emission scan to record the background signal. This will reveal any solvent fluorescence or Raman scattering peaks.[3]
-
Sample Preparation: Prepare the this compound sample in the same solvent/buffer at the desired concentration.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the holder. Run the emission scan.
-
Data Correction: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence data.
Protocol 2: Determining the Optimal Working Concentration
-
Prepare a series of dilutions of this compound in your chosen solvent (e.g., from 10 µM down to 10 nM).
-
Measure the fluorescence intensity of each dilution at the peak emission wavelength.
-
Plot fluorescence intensity versus concentration.
-
Identify the linear range of the curve. The optimal working concentration is typically in the upper portion of this linear range, providing a strong signal without causing inner filter effects or aggregation-induced quenching.
Protocol 3: Assessing Photostability
-
Prepare a sample of this compound at its optimal working concentration.
-
Place the sample in the spectrofluorometer.
-
Set the instrument to continuously measure the fluorescence intensity at the peak emission wavelength over a set period (e.g., 10-15 minutes), with the excitation shutter open.
-
Plot the fluorescence intensity as a function of time. A rapid decrease in intensity indicates significant photobleaching.
Protocol 4: Evaluating Solvent Effects
-
Prepare identical, known concentrations of this compound in a range of different solvents of varying polarity (e.g., Toluene, Chloroform, Acetonitrile, Ethanol).[10][11]
-
For each sample, record the full emission spectrum and note the wavelength of maximum emission.
-
Measure the absorbance of each sample at the excitation wavelength. Ensure the absorbance is low (< 0.1) to avoid inner filter effects.
-
Compare the corrected fluorescence intensities and emission maxima across the different solvents to determine the optimal solvent for your experiment.
Visualizations
Caption: General workflow for fluorescence spectroscopy experiments.
Caption: Relationship between the main experiment and key controls.
Caption: Troubleshooting logic for weak or no fluorescence signal.
References
- 1. A spectroscopic study to decipher the mode of interaction of some common acridine derivatives with CT DNA within nanosecond and femtosecond time domains - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Synthesis, spectroscopic studies and biological evaluation of acridine derivatives: The role of aggregation on the photodynamic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Hydrophobic acridine dyes for fluorescence staining of mitochondria in living cells. 1. Thermodynamic and spectroscopic properties of 10-n-alkylacridine orange chlorides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Newsletter: Designing a Fluorescence Microscopy Experiment - FluoroFinder [fluorofinder.com]
- 7. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Studies of Selected 2-Alkylaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 蛍光染色におけるトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. iosrjournals.org [iosrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biotium.com [biotium.com]
- 18. researchgate.net [researchgate.net]
- 19. emeraldcloudlab.com [emeraldcloudlab.com]
Validation & Comparative
A Comparative Guide to the Photostability of 2-Ethylacridine and Other Common Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly influences the quality and reliability of experimental data. Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, is a paramount performance metric, particularly in applications requiring prolonged or high-intensity illumination such as live-cell imaging and single-molecule studies. This guide provides an objective comparison of the photostability of 2-Ethylacridine against other widely used fluorescent dyes, supported by available experimental data and detailed methodologies for comparative analysis.
Due to the limited availability of direct quantitative photostability data for this compound, this guide utilizes data for the structurally related and well-characterized Acridine Orange as a proxy to provide a useful comparison. It is important to note that while related, the photostability of this compound may differ.
Quantitative Comparison of Fluorescent Dye Photostability
The photostability of a fluorescent dye can be quantified through various parameters, including the photobleaching quantum yield (Φb) and the photobleaching half-life (t½). The photobleaching quantum yield represents the fraction of absorbed photons that lead to the irreversible destruction of the fluorophore. A lower Φb indicates higher photostability. The photobleaching half-life is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
It is crucial to recognize that photostability is highly dependent on the experimental conditions, including the intensity and wavelength of the excitation light, the chemical environment (e.g., solvent, pH, presence of oxygen), and the nature of the sample to which the dye is conjugated. Therefore, the values presented in the following table should be considered as representative and are best used for relative comparison. For a definitive assessment, it is recommended to perform a side-by-side comparison under the specific experimental conditions of interest.
| Fluorescent Dye | Photobleaching Quantum Yield (Φb) | Photobleaching Half-life (t½) | Notes |
| Acridine Orange (proxy for this compound) | ~0.46 in ethanol[1] | Fluorescence intensity can decrease to 6% of its initial value after 200 seconds of continuous excitation at 488 nm.[2] | Generally considered to have low to moderate photostability. |
| Fluorescein | An average molecule emits 30,000 to 40,000 photons before photobleaching.[3][4] | - | Known to be susceptible to photobleaching, especially at high illumination intensities. |
| Rhodamine B | 10⁻⁶ - 10⁻⁷ for irradiances below 10³ W/cm²[5] | - | Generally more photostable than Fluorescein.[] |
| Cy3 | - | Photobleaching lifetime is highly dependent on the presence of photoprotection systems.[7][8] | Fluorescence quantum yield of 0.24 in the absence of silver particles.[9] |
| Cy5 | - | Can be on the order of seconds, but significantly extendable with photostabilizers.[10] | Fluorescence intensity has been observed to decrease rapidly upon irradiation.[11] Fluorescence quantum yield of 0.20 in the absence of silver particles.[9] |
Experimental Protocol for Assessing Photostability
To quantitatively compare the photostability of different fluorescent dyes in a controlled and unbiased manner, the following generalized protocol for measuring the rate of photobleaching in solution using fluorescence microscopy can be employed.
Objective: To determine and compare the photobleaching half-life (t½) of this compound and other fluorescent dyes under standardized illumination conditions.
Materials:
-
Fluorescent dye solutions of interest (e.g., this compound, Fluorescein, Rhodamine B, Cy3, Cy5) prepared at the same concentration in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with:
-
A stable, high-intensity light source (e.g., laser or mercury arc lamp).
-
Appropriate filter sets for each dye to be tested.
-
A sensitive digital camera (e.g., sCMOS or EMCCD).
-
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of each fluorescent dye in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to the desired working concentration in the experimental buffer. Ensure the absorbance of the solutions at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Mount a small volume (e.g., 10 µL) of the dye solution onto a microscope slide and place a coverslip over it. Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the fluorescence light source and allow it to stabilize.
-
Select the appropriate filter set for the first dye to be tested.
-
Set the illumination intensity to a constant and reproducible level. This is critical for comparing different dyes.
-
Focus on the sample and select a region of interest (ROI) for imaging.
-
-
Image Acquisition:
-
Begin acquiring a time-lapse series of images of the ROI under continuous illumination.
-
Set the exposure time and the interval between image acquisitions. The total acquisition time should be long enough to observe a significant decrease in fluorescence intensity for the least stable dye.
-
-
Data Analysis:
-
Open the time-lapse image series in the image analysis software.
-
Define an ROI within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Measure the mean fluorescence intensity of a background region (outside the illuminated area) for each image and subtract this from the corresponding ROI intensity to correct for background noise.
-
Normalize the background-corrected fluorescence intensity at each time point (It) to the initial intensity (I0) using the formula: Normalized Intensity = It / I0.
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
Determine the photobleaching half-life (t½), which is the time at which the normalized fluorescence intensity reaches 0.5. Alternatively, the decay curve can be fitted to an exponential decay function to calculate the decay constant (k), from which the half-life can be determined (t½ = ln(2)/k).
-
Experimental Workflow Diagram
Caption: Workflow for the comparative assessment of fluorescent dye photostability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Photobleaching [evidentscientific.com]
- 4. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 5. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photobleaching lifetimes of cyanine fluorophores used for single-molecule Förster resonance energy transfer in the presence of various photoprotection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation of 2-Ethylacridine as a G-quadruplex Selective Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Ethylacridine as a potential G-quadruplex (G4) selective ligand. G-quadruplexes are non-canonical secondary structures of nucleic acids that have emerged as promising therapeutic targets, particularly in oncology. Small molecules that can selectively bind to and stabilize these structures can modulate gene expression and inhibit telomerase activity, thereby exerting anti-cancer effects.
Disclaimer: Extensive literature searches did not yield specific quantitative experimental data (e.g., binding affinity, selectivity, telomerase inhibition) for this compound as a G-quadruplex ligand. Therefore, this guide provides a comparative framework based on the known properties of acridine (B1665455) derivatives, a class of compounds to which this compound belongs, and compares them with well-established G-quadruplex ligands. The data presented for acridine derivatives should be considered representative of the general class and not specific to this compound.
Performance Comparison of G-Quadruplex Ligands
The validation of a G-quadruplex ligand involves quantifying its binding affinity to G4 DNA, its selectivity for G4 structures over duplex DNA, and its biological activity, such as the inhibition of telomerase. The following tables summarize the performance of several well-characterized G-quadruplex ligands.
Table 1: Binding Affinity of G-Quadruplex Ligands
| Ligand | Target G-Quadruplex | Binding Affinity (Kd or IC50) | Method |
| Acridine Derivatives (General) | Telomeric & Oncogene Promoters | Log K values in the range of 4–6[1] | Fluorescence Spectroscopy |
| BRACO-19 | Telomeric G4 Aptamer | 5.6 µM (Kd)[2] | Fluorescence Titration |
| Telomestatin | Telomeric | ~0.05 µM (IC50) | TRAP Assay |
| Pyridostatin (PDS) | G-Quadruplex DNA | 490 nM (Kd)[3] | Not Specified |
Table 2: Selectivity of G-Quadruplex Ligands
| Ligand | Selectivity (G4 vs. dsDNA) | Method |
| Acridine Derivatives (General) | Varies; some show good selectivity | Various |
| BRACO-19 | ~10-fold[4] | Various |
| Telomestatin | >70-fold[4][5] | Polymerase Stop Assay |
| Pyridostatin (PDS) | High | Not Specified |
Table 3: Telomerase Inhibition by G-Quadruplex Ligands
| Ligand | Telomerase Inhibition (IC50) | Method |
| Acridine Derivatives (General) | 1.3 - 8 µM[6] | TRAP Assay |
| BRACO-19 | 6.3 µM[4] | TRAP-LIG Assay |
| RHPS4 (Pentacyclic Acridine) | 0.33 ± 0.13 µM[7] | TRAP Assay |
| Telomestatin | Potent inhibitor[5] | TRAP Assay |
Experimental Protocols
The validation of G-quadruplex ligands relies on a variety of biophysical and biochemical assays. Below are detailed methodologies for key experiments.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the ability of a ligand to stabilize G-quadruplex structures.
-
Principle: A G-quadruplex-forming oligonucleotide is labeled with a fluorescent donor and a quencher at its ends. In the folded G4 conformation, the donor and quencher are in close proximity, leading to quenching of the donor's fluorescence. Upon thermal denaturation, the G4 structure unfolds, separating the donor and quencher and resulting in an increase in fluorescence. A ligand that stabilizes the G-quadruplex will increase its melting temperature (Tm).
-
Protocol:
-
Prepare a solution of the dual-labeled G-quadruplex oligonucleotide (e.g., 0.2 µM) in a relevant buffer (e.g., 10 mM lithium cacodylate, 10 mM KCl, 90 mM LiCl, pH 7.2).
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Dispense the annealed oligonucleotide into a 96-well PCR plate.
-
Add the test ligand at various concentrations to the wells. Include a no-ligand control.
-
Measure the fluorescence intensity of the donor fluorophore while gradually increasing the temperature from 25°C to 95°C in a real-time PCR instrument.
-
The melting temperature (Tm) is determined as the temperature at which the fluorescence is halfway between the minimum and maximum values. The change in Tm (ΔTm) in the presence of the ligand indicates the degree of stabilization.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to characterize the conformation of G-quadruplex DNA and observe changes upon ligand binding.
-
Principle: G-quadruplexes with different folding topologies (e.g., parallel, antiparallel, hybrid) exhibit distinct CD spectra. Ligand binding can induce conformational changes that are detectable by CD.
-
Protocol:
-
Prepare a solution of the G-quadruplex-forming oligonucleotide (e.g., 5 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).
-
Anneal the oligonucleotide as described for the FRET-melting assay.
-
Record the CD spectrum of the G-quadruplex DNA from 220 to 320 nm at 25°C using a CD spectropolarimeter. A parallel G-quadruplex typically shows a positive peak around 260 nm and a negative peak around 240 nm, while an antiparallel structure shows a positive peak around 295 nm.[8]
-
Titrate the ligand into the DNA solution and record the CD spectrum after each addition.
-
Analyze the changes in the CD spectrum to determine if the ligand induces a conformational change in the G-quadruplex.
-
DNA Polymerase Stop Assay
This assay assesses the ability of a ligand to stabilize a G-quadruplex structure and block DNA synthesis.
-
Principle: A DNA polymerase is used to extend a primer annealed to a template containing a G-quadruplex-forming sequence. A stable G-quadruplex structure will stall the polymerase, resulting in a truncated DNA product. A ligand that stabilizes the G-quadruplex will enhance this stalling.
-
Protocol:
-
Design a DNA template containing a G-quadruplex-forming sequence and a primer that anneals upstream of this sequence.
-
Anneal the primer to the template.
-
Set up a series of polymerase extension reactions containing the primer-template complex, dNTPs, DNA polymerase (e.g., Taq polymerase), and varying concentrations of the test ligand.
-
Incubate the reactions at the optimal temperature for the polymerase.
-
Stop the reactions and denature the DNA products.
-
Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
The appearance of a band corresponding to the size of the DNA up to the G-quadruplex sequence indicates polymerase stalling. The intensity of this "stop" product correlates with the stabilizing effect of the ligand.
-
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is used to measure telomerase activity and its inhibition by potential ligands.
-
Principle: This is a two-step PCR-based assay. In the first step, telomerase present in a cell extract adds telomeric repeats to a substrate oligonucleotide. In the second step, these extension products are amplified by PCR. A ligand that inhibits telomerase will reduce the amount of amplified product.[9][10]
-
Protocol:
-
Prepare cell extracts from a telomerase-positive cell line.
-
Set up the telomerase extension reaction containing the cell extract, a telomerase substrate primer (TS), dNTPs, and the test ligand at various concentrations.
-
Incubate the reaction to allow for telomeric repeat addition.
-
Perform PCR amplification of the extension products using the TS primer and a reverse primer. An internal control is often included to control for PCR inhibition.
-
Analyze the PCR products by gel electrophoresis.
-
Quantify the intensity of the telomerase ladder to determine the IC50 value of the ligand for telomerase inhibition.
-
Visualizations
Signaling Pathways
Stabilization of G-quadruplex structures by selective ligands can impact key cellular pathways, notably telomere maintenance and the transcriptional regulation of oncogenes like c-MYC.
Caption: Signaling pathways affected by G-quadruplex stabilization.
Experimental Workflow
The validation of a potential G-quadruplex ligand follows a logical progression of experiments to characterize its binding and biological activity.
Caption: Experimental workflow for G4 ligand validation.
References
- 1. Synthesis and G-Quadruplex-Binding Properties of Defined Acridine Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding of Telomestatin, TMPyP4, BSU6037, and BRACO19 to a Telomeric G-Quadruplex–Duplex Hybrid Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Human telomerase inhibition by substituted acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent inhibition of telomerase by small-molecule pentacyclic acridines capable of interacting with G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G-quadruplex secondary structure from circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 2-Ethylacridine and Ethidium Bromide for DNA Staining: A Guide for Researchers
In the realm of molecular biology, the visualization of DNA is a cornerstone of many fundamental techniques. For decades, ethidium (B1194527) bromide (EtBr) has been the gold standard for staining nucleic acids in applications such as gel electrophoresis. However, persistent concerns over its mutagenicity have driven the search for safer and equally effective alternatives. This guide provides a comprehensive, data-driven comparison between ethidium bromide and the lesser-known compound, 2-Ethylacridine, for DNA staining. Due to the limited availability of specific experimental data for this compound as a DNA stain, this comparison will also draw upon the well-characterized properties of a related compound, Acridine (B1665455) Orange, to provide a broader context for the potential performance of acridine-based dyes.
This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis to inform the selection of the most appropriate DNA staining agent for their specific research needs.
Mechanism of Action
Both ethidium bromide and acridine-based dyes, including this compound, are known as intercalating agents. Their planar aromatic structures allow them to insert themselves between the base pairs of the DNA double helix. This intercalation leads to a significant increase in their fluorescence upon binding to DNA, which is the principle behind their use as nucleic acid stains.
Ethidium Bromide: This phenanthridinium compound intercalates into double-stranded DNA with little to no sequence preference.[1] This binding results in an almost 20-fold increase in fluorescence, emitting an orange color at approximately 590 nm when excited by ultraviolet (UV) light.[1]
This compound and Acridine Dyes: As a derivative of acridine, this compound is predicted to intercalate into DNA in a similar manner to other acridine compounds like Acridine Orange. Acridine Orange is a cell-permeable cationic dye that also intercalates into DNA.[1] A notable characteristic of Acridine Orange is its differential fluorescence depending on the type of nucleic acid it binds. When intercalated into double-stranded DNA, it fluoresces green (around 525 nm), while its interaction with single-stranded nucleic acids (like RNA) or in acidic compartments results in red fluorescence.[2][3] The specific fluorescent properties of this compound upon DNA binding have not been extensively characterized in the scientific literature.
Quantitative Performance Data
The following tables summarize the key performance indicators for ethidium bromide and Acridine Orange, the latter serving as a proxy for the potential characteristics of this compound.
Table 1: Spectral Properties of DNA Stains
| Property | Ethidium Bromide | Acridine Orange (DNA-bound) | This compound |
| Excitation Maximum (nm) | 300, 360, 518[4][5] | ~502[6] | Not Reported |
| Emission Maximum (nm) | 590-605[4][7] | ~525[6] | Not Reported |
| Fluorescence Color | Orange/Red[7] | Green[6] | Not Reported |
| Fluorescence Enhancement (upon binding to dsDNA) | ~20-25 fold[7][8] | Significant increase | Not Reported |
| Quantum Yield (DNA-bound) | ~0.15 | Not Reported | Not Reported |
Table 2: DNA Binding and Detection Properties
| Property | Ethidium Bromide | Acridine Orange | This compound |
| Binding Affinity (K) | ~1.5 x 10⁵ M⁻¹ (in 0.2 M Na⁺)[9] | 2.69 x 10⁴ M⁻¹[6] | Not Reported |
| Detection Limit (in agarose (B213101) gel) | 1-5 ng/band[4] | 25-50 ng/band[10] | Not Reported |
| Nucleic Acid Specificity | Binds to dsDNA, ssDNA, and RNA[8][11] | Binds to dsDNA (green fluorescence) and ssRNA/ssDNA (red fluorescence)[2] | Not Reported |
Table 3: Safety and Handling
| Property | Ethidium Bromide | Acridine Orange | This compound |
| Mutagenicity | Potent mutagen[4][10] | Mutagenic[12] | Not Reported |
| Toxicity | Toxin, suspected carcinogen and teratogen[13][14] | Toxic if ingested, irritant[5] | Not Reported |
| Disposal | Requires special decontamination and disposal procedures[4][10] | Requires disposal as hazardous waste[5] | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of DNA staining agents. Below are standard protocols for DNA staining with ethidium bromide and a generalized protocol for the characterization of a novel stain like this compound, based on common practices for acridine dyes.
Ethidium Bromide Staining for Agarose Gel Electrophoresis
1. In-Gel Staining:
-
Preparation of Agarose Gel: Dissolve agarose in the desired electrophoresis buffer (e.g., 1x TAE or TBE) by heating.
-
Cooling: Allow the molten agarose to cool to approximately 60-70°C.
-
Addition of Ethidium Bromide: Add ethidium bromide stock solution (typically 10 mg/mL) to the molten agarose to a final concentration of 0.5 µg/mL.[4] Swirl gently to mix.
-
Gel Casting: Pour the agarose solution containing ethidium bromide into a gel casting tray with the appropriate comb and allow it to solidify.
-
Electrophoresis: Load DNA samples mixed with loading dye into the wells and run the gel in electrophoresis buffer that also contains 0.5 µg/mL ethidium bromide.[4]
-
Visualization: After electrophoresis, visualize the DNA bands under a UV transilluminator.[4]
2. Post-Staining:
-
Electrophoresis: Run an agarose gel with DNA samples in electrophoresis buffer without any staining agent.
-
Staining: After the run is complete, immerse the gel in a solution of 0.5 µg/mL ethidium bromide in water or electrophoresis buffer.[8] Stain for 30-45 minutes at room temperature with gentle agitation.[8]
-
Destaining (Optional): To reduce background fluorescence and increase sensitivity, the gel can be destained in water or 1 mM MgSO₄ for 15-30 minutes.[4][8]
-
Visualization: Visualize the DNA bands using a UV transilluminator.[4]
Characterization of this compound as a DNA Stain (Generalized Protocol)
This protocol outlines the key experiments required to determine the efficacy of a novel DNA staining agent.
1. Determination of Spectral Properties:
-
Sample Preparation: Prepare solutions of this compound in a suitable buffer (e.g., TE buffer) in the absence and presence of a known concentration of double-stranded DNA (e.g., calf thymus DNA).
-
Absorbance Spectrum: Measure the absorbance spectrum of the free dye and the DNA-bound dye using a spectrophotometer to determine the optimal excitation wavelength(s).
-
Emission Spectrum: Using the determined optimal excitation wavelength, measure the fluorescence emission spectrum of the free and DNA-bound dye with a spectrofluorometer to identify the emission maximum.
2. Quantification of Fluorescence Enhancement:
-
Titration Experiment: Titrate a solution of this compound with increasing concentrations of dsDNA.
-
Fluorescence Measurement: Measure the fluorescence intensity at the emission maximum after each addition of DNA.
-
Calculation: The fluorescence enhancement is calculated as the ratio of the fluorescence intensity of the dye saturated with DNA to the fluorescence intensity of the free dye.
3. Determination of DNA Binding Affinity (Binding Constant, K):
-
Scatchard Plot Analysis: This can be performed using data from fluorescence or absorbance titration experiments. The data is plotted as the ratio of bound dye concentration to free dye concentration versus the bound dye concentration. The binding constant can be derived from the slope of the plot.
-
Competitive Displacement Assay: An alternative method involves a competition experiment with a DNA-binding dye of known affinity (like ethidium bromide). The decrease in fluorescence of the known dye upon addition of this compound is used to calculate the binding affinity of the new compound.
4. Assessment of Detection Limit in Agarose Gels:
-
Serial Dilutions: Prepare serial dilutions of a DNA ladder of known concentrations.
-
Gel Electrophoresis and Staining: Run the DNA ladder on an agarose gel and stain with a range of this compound concentrations (determined from spectral and binding experiments).
-
Visualization: Visualize the gel using an appropriate light source (based on the determined excitation wavelength) and imaging system. The lowest amount of DNA that can be reliably detected determines the detection limit.
5. Evaluation of Mutagenicity and Toxicity:
-
Ames Test: This is a standard bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.
-
Cytotoxicity Assays: Use cell-based assays (e.g., MTT or LDH assays) to evaluate the effect of the compound on cell viability.
Visualizing Experimental Workflows and Logical Relationships
To aid in the understanding of the processes involved in DNA staining and analysis, the following diagrams have been generated using the DOT language.
Caption: Workflow for DNA gel electrophoresis, staining, and visualization.
Caption: Mechanism of DNA intercalation and fluorescence enhancement.
Conclusion
Ethidium bromide remains a widely used DNA stain due to its low cost, ease of use, and robust performance. Its significant fluorescence enhancement upon binding to DNA allows for high sensitivity in detecting nucleic acids. However, its potent mutagenicity is a major drawback, necessitating stringent handling and disposal protocols.
For researchers considering alternatives to ethidium bromide, a thorough evaluation of the safety, sensitivity, and specific application requirements is essential. While this compound may represent a potential alternative, its performance characteristics must be experimentally determined. The protocols outlined in this guide provide a framework for such an evaluation. The development and characterization of novel, safer, and highly sensitive DNA stains remain a critical area of research in molecular biology.
References
- 1. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acridine orange - Wikipedia [en.wikipedia.org]
- 3. An improved acridine orange staining of DNA/RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Properties of classic nucleic acid stains—Table 8.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Highly selective acridine and ethidium staining of bacterial DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. snorrisi.hi.is [snorrisi.hi.is]
Cross-validation of the anticancer activity of 2-Ethylacridine in different cell lines
A comprehensive review of publicly available scientific literature and databases did not yield specific experimental data on the anticancer activity of 2-Ethylacridine across different cell lines. While the broader class of acridine (B1665455) derivatives has been extensively studied for its cytotoxic effects, quantitative data, such as IC50 values for this compound, remains unavailable. This guide, therefore, provides a detailed framework and standardized protocols for researchers, scientists, and drug development professionals to conduct a thorough cross-validation of this compound's anticancer potential.
This document outlines the requisite experimental methodologies, data presentation structures, and visualization of key biological pathways and workflows necessary to systematically evaluate and compare the performance of this compound against other acridine derivatives and standard chemotherapeutic agents.
I. Comparative Cytotoxicity Analysis
To assess the anticancer activity of this compound, a cytotoxicity assay is the primary step. The half-maximal inhibitory concentration (IC50) is a key parameter to be determined across a panel of cancer cell lines.
Data Presentation:
The following table structure is recommended for summarizing the IC50 values of this compound and comparator compounds.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of this compound and Reference Compounds
| Compound | Cell Line 1 (e.g., MCF-7 - Breast Cancer) | Cell Line 2 (e.g., A549 - Lung Cancer) | Cell Line 3 (e.g., HeLa - Cervical Cancer) | Cell Line 4 (e.g., HepG2 - Liver Cancer) | Normal Cell Line (e.g., HEK293) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Acridine (Parent Compound) | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Standard Drug) | Reference Data | Reference Data | Reference Data | Reference Data | Reference Data |
| Cisplatin (Standard Drug) | Reference Data | Reference Data | Reference Data | Reference Data | Reference Data |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.
Experimental Workflow:
Unraveling the Molecular Dance: A Comparative Look at the Binding Kinetics of Acridine Derivatives with DNA
For researchers and professionals in drug discovery, understanding the intricate interactions between small molecules and their biological targets is paramount. Acridine (B1665455) derivatives, a class of compounds known for their potent biological activities, have long been a focus of study, primarily for their ability to intercalate into DNA. This guide offers a comparative analysis of the binding properties of various acridine derivatives, supported by experimental data, to provide a valuable resource for selecting and designing effective therapeutic agents.
The core of the biological activity of many acridine derivatives lies in their ability to insert themselves between the base pairs of DNA, a process known as intercalation. This disruption of the DNA structure can inhibit crucial cellular processes like replication and transcription, ultimately leading to cell death, a mechanism exploited in cancer chemotherapy. The efficiency and specificity of this intercalation are governed by the binding kinetics—the rates of association and dissociation—and the overall binding affinity of the derivative for DNA.
Comparative Analysis of DNA Binding Affinity
A study on a series of novel 3,9-disubstituted acridine derivatives revealed a range of binding affinities for calf thymus DNA (ctDNA), as determined by UV-Vis absorption spectroscopy. The binding constants for these derivatives, which feature different substituents at the 3 and 9 positions of the acridine ring, are summarized in the table below.[1]
| Compound ID | R (Substituent at position 9) | Binding Constant (K_b) x 10⁴ M⁻¹[1] |
| 17a | -NH-(CH₂)₂-N(CH₃)₂ | 2.81 |
| 17b | -NH-(CH₂)₃-N(CH₃)₂ | 3.52 |
| 17c | -NH-(CH₂)₂-piperidine | 4.15 |
| 17d | -NH-(CH₂)₃-piperidine | 4.68 |
| 17e | -NH-phenyl | 5.25 |
| 17f | -NH-phenyl-4-CH₃ | 9.03 |
| 17g | -NH-phenyl-4-F | 6.77 |
| 17h | -NH-phenyl-4-Cl | 6.13 |
| 17i | -NH-phenyl-4-Br | 5.89 |
| 17j | -NH-phenyl-4-OCH₃ | Data not available due to aggregation |
Note: The binding constants were calculated using the Benesi–Hildebrand equation from the results of absorption titration spectra.[1]
These results indicate that the nature of the substituent at the 9-position significantly influences the DNA binding affinity. For instance, the introduction of a phenyl ring with an electron-donating methyl group at the 4'-position (compound 17f ) resulted in the highest binding affinity among the tested derivatives.[1]
Thermodynamic Insights into Acridine-DNA Interactions
Beyond equilibrium binding constants, thermodynamic parameters provide a deeper understanding of the forces driving the interaction. A comparative study of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (AAC) and N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) revealed the significant impact of a 9-amino substituent on DNA binding. The presence of the amino group in AAC leads to a 6-fold greater DNA binding affinity compared to DACA.[2] This enhanced affinity is primarily attributed to an increased entropy contribution upon the formation of the AAC-DNA complex, highlighting the role of electrostatic interactions.[2]
Experimental Protocols
The determination of binding kinetics and affinity is crucial for the comparative analysis of acridine derivatives. Below are detailed methodologies for key experiments commonly employed in such studies.
UV-Visible Absorption Spectroscopy
This technique is widely used to determine the binding constant (K_b) of a ligand to DNA.
Principle: The interaction of an acridine derivative with DNA leads to changes in its UV-Visible absorption spectrum, typically a hypochromic effect (decrease in absorbance) and a bathochromic shift (redshift of the maximum absorption wavelength). These changes are monitored as the concentration of DNA is increased while the concentration of the acridine derivative is kept constant.
Protocol:
-
Prepare a stock solution of the acridine derivative in a suitable buffer (e.g., Tris-HCl buffer at pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. The concentration of DNA is typically determined spectrophotometrically by measuring the absorbance at 260 nm.
-
In a quartz cuvette, place a fixed concentration of the acridine derivative solution.
-
Record the initial UV-Visible absorption spectrum of the acridine derivative.
-
Titrate the solution by adding successive aliquots of the ctDNA stock solution.
-
After each addition, allow the solution to equilibrate and then record the absorption spectrum.
-
The binding constant (K_b) can be calculated from the changes in absorbance using the Benesi-Hildebrand equation or other appropriate models.[1]
Fluorescence Spectroscopy
Fluorescence spectroscopy is another sensitive technique to study the binding of fluorescent acridine derivatives to DNA.
Principle: The fluorescence intensity of an acridine derivative can be quenched or enhanced upon binding to DNA. This change in fluorescence is used to determine the binding parameters.
Protocol:
-
Prepare solutions of the acridine derivative and DNA as described for UV-Visible spectroscopy.
-
In a fluorescence cuvette, place a fixed concentration of the acridine derivative.
-
Record the initial fluorescence emission spectrum.
-
Add increasing concentrations of DNA to the cuvette.
-
After each addition, record the fluorescence spectrum.
-
The binding constant and quenching constants can be determined by analyzing the fluorescence data using the Stern-Volmer equation or other relevant models.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time analysis of binding kinetics, providing information on the association (k_on) and dissociation (k_off) rates, in addition to the equilibrium dissociation constant (K_d).
Protocol:
-
Immobilization: One of the binding partners (typically biotinylated DNA) is immobilized on the surface of a sensor chip (e.g., a streptavidin-coated chip).
-
Interaction Analysis: A solution containing the acridine derivative (the analyte) is flowed over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.
-
Data Analysis: The resulting sensorgram, a plot of the SPR signal versus time, is analyzed using kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
Visualizing the Mechanism: DNA Intercalation
The primary mode of action for many acridine derivatives is the intercalation between DNA base pairs. This process can be visualized as a signaling pathway or workflow.
Caption: Workflow of Acridine Derivative-Induced Apoptosis via DNA Intercalation.
This guide provides a foundational comparison of the DNA binding characteristics of acridine derivatives. Further research providing detailed kinetic parameters for a broader range of these compounds, particularly 2-Ethylacridine derivatives, will be invaluable for the rational design of next-generation therapeutics.
References
- 1. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of acridine antitumor agents with DNA: binding energies and groove preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of 2-Ethylacridine-based Experimental Findings: A Comparative Guide
This guide provides a comparative analysis of the experimental findings related to 2-Ethylacridine, with a focus on its antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). The information is intended for researchers, scientists, and drug development professionals to facilitate the reproducibility of these findings.
Data Presentation
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Molecular Docking Affinity of this compound
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |
| This compound | Multi-drug resistance protein (nora) of S. aureus | -6.8 | [1] |
Table 2: In Vitro Antibacterial Activity of Vancomycin against MRSA
| MRSA Strain | Vancomycin MIC (μg/mL) | Treatment Success Rate (%) | Reference |
| MIC ≤0.5 | ≤0.5 | 55.6 | [2] |
| MIC 1 to 2 | 1 to 2 | 9.5 | [2] |
| Bacteremia Isolates | 0.5 to 2.0 | 21 (for MIC of 2 µg/mL) | [3] |
Table 3: In Vitro and In Vivo Efficacy of Linezolid against MRSA and VISA
| Strain | Treatment | Bacterial Count (log CFU/mL) | Survival Rate (%) | Reference |
| MRSA | Untreated | 7.75 ± 0.37 | - | [4] |
| MRSA | Linezolid | 6.39 ± 0.48 | - | [4] |
| MRSA | Vancomycin | 7.25 ± 0.88 | - | [4] |
| VISA | Untreated | - | 40-45 | [4] |
| VISA | Linezolid | - | 85 | [4] |
| VISA | Vancomycin | - | 40-45 | [4] |
| VISA | Teicoplanin | - | 40-45 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Isolation and Identification of this compound from Salacia chinensis
This protocol is based on the summary of the methodology described in the available literature.[1]
a. Plant Material Collection and Extraction:
-
Plant Material: Roots or other parts of Salacia chinensis.
-
Extraction Solvents: Methanol and chloroform (B151607).
-
Procedure:
-
Collect and air-dry the plant material.
-
Grind the dried plant material into a fine powder.
-
Perform sequential solvent extraction, starting with a nonpolar solvent like chloroform followed by a polar solvent like methanol, to isolate a broad range of phytochemicals.
-
Concentrate the extracts under reduced pressure to obtain the crude extracts.
-
b. Phytochemical Screening:
-
Conduct qualitative phytochemical screening of the extracts to identify the presence of various classes of compounds such as alkaloids, flavonoids, saponins, sterols, and terpenoids.[1]
c. Compound Identification by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A GC-MS system.
-
Procedure:
-
Derivatize the crude extracts if necessary to increase the volatility of the compounds.
-
Inject the prepared sample into the GC-MS.
-
Separate the compounds based on their retention times in the gas chromatograph.
-
Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST). This compound was identified as one of the bioactive compounds in Salacia chinensis extracts.[1]
-
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
This is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial suspension of MRSA adjusted to 0.5 McFarland standard.
-
Test compound (e.g., this compound) and control antibiotics (e.g., vancomycin, linezolid).
-
-
Procedure:
-
Prepare serial twofold dilutions of the test and control compounds in CAMHB in the microtiter plate.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Molecular Docking of this compound
This protocol outlines the general steps for performing molecular docking to predict the binding affinity of a ligand to a protein target.[1]
-
Software: Molecular docking software such as AutoDock, Glide, or similar programs.
-
Procedure:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein (e.g., multi-drug resistance protein 'nora' of S. aureus) from a protein data bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Ligand Preparation:
-
Obtain the 3D structure of the ligand (this compound).
-
Optimize the ligand's geometry and assign charges.
-
-
Docking Simulation:
-
Define the binding site on the protein.
-
Run the docking algorithm to predict the binding poses and calculate the binding affinity (e.g., in kcal/mol). The reported binding affinity for this compound with the 'nora' protein was -6.8 kcal/mol.[1]
-
-
Analysis:
-
Analyze the docking results to identify the best binding pose and the interactions between the ligand and the protein's active site residues.
-
-
Mandatory Visualization
The following diagrams visualize the experimental workflows and logical relationships described in this guide.
Caption: Workflow for the isolation, identification, and antibacterial assessment of this compound.
Caption: Hypothesized mechanism of this compound's action against MRSA.
Caption: Logical steps for assessing the reproducibility of this compound findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin In Vitro Bactericidal Activity and Its Relationship to Efficacy in Clearance of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Specificity of 2-Ethylacridine in a Cellular Context: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise molecular target of a small molecule is a cornerstone of modern therapeutic development. This guide provides a comparative overview of key experimental methodologies for validating the target specificity of a novel compound, using 2-Ethylacridine as a case study. As the specific cellular targets of this compound are not extensively documented in publicly available literature, this guide will present a hypothetical scenario where its primary intended target is a specific kinase, "Kinase X," to illustrate the validation process. We will compare its performance with a well-characterized, structurally distinct Kinase X inhibitor, "Compound Y."
This guide will delve into experimental protocols, present comparative data in structured tables, and visualize complex workflows and pathways to provide a comprehensive framework for rigorous target validation.
Experimental Approaches to Target Validation
A multi-pronged approach is essential to confidently determine on-target efficacy and identify potential off-target effects. Here, we compare three widely adopted methodologies: the Cellular Thermal Shift Assay (CETSA) for direct target engagement, Chemical Proteomics for proteome-wide specificity, and functional cellular assays to link target engagement with a biological outcome.
Cellular Thermal Shift Assay (CETSA): Confirming Direct Target Engagement
CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment.[1] The principle is based on the ligand-induced stabilization of the target protein, resulting in a higher melting temperature.[1][2]
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., one known to express Kinase X) to 80% confluency. Treat cells with either this compound (at various concentrations), Compound Y (positive control), or a vehicle control (e.g., DMSO) for a specified time.
-
Heating Gradient: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.[1]
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble Kinase X using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble Kinase X against the temperature for each treatment condition. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.[3]
Comparative CETSA Data
| Compound | Target | Concentration (µM) | Melting Temperature (Tm) Shift (°C) | Conclusion |
| This compound | Kinase X | 1 | +1.5 | Dose-dependent target engagement |
| 10 | +4.2 | |||
| Compound Y | Kinase X | 1 | +1.8 | Positive control shows expected engagement |
| 10 | +5.1 | |||
| Vehicle (DMSO) | Kinase X | N/A | 0 | No change in thermal stability |
CETSA Experimental Workflow
Chemical Proteomics: Assessing Proteome-Wide Selectivity
To understand the broader interaction profile of this compound, chemical proteomics can be employed to identify its binding partners across the entire proteome. This is crucial for identifying potential off-targets that could lead to unexpected biological effects or toxicity.[1]
Experimental Protocol: Affinity-Based Pull-Down
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm attached to an affinity tag (e.g., biotin) at a position determined not to interfere with target binding.
-
Cell Lysate Preparation: Prepare a lysate from the target cells, ensuring proteins remain in their native conformation.
-
Incubation and Pull-Down: Incubate the biotinylated this compound probe with the cell lysate. Use streptavidin-coated beads to capture the probe along with its bound proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins pulled down by the this compound probe with those from a control experiment (e.g., beads alone or a probe with an inactive analog). Enriched proteins are considered potential binding partners.
Comparative Proteomics Data
| Compound | Top On-Target Hit (by Enrichment) | Key Off-Targets Identified | Selectivity Score (On-Target vs. All Hits) |
| This compound | Kinase X | Kinase Z, Protein A | 0.85 |
| Compound Y | Kinase X | None significant | 0.98 |
Chemical Proteomics Workflow
Functional Cellular Assays: Linking Engagement to Biological Effect
Confirming that target engagement translates into a functional cellular response is the ultimate validation. This involves measuring the modulation of a known signaling pathway downstream of the target. For Kinase X, this could be the phosphorylation of a specific substrate.
Experimental Protocol: Phospho-Substrate Analysis
-
Cell Treatment: Treat cells with a dose range of this compound, Compound Y, or a vehicle control.
-
Stimulation (if necessary): If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or ligand to activate Kinase X.
-
Cell Lysis: Lyse the cells and prepare protein extracts.
-
Western Blotting: Perform a Western blot using an antibody specific to the phosphorylated form of "Substrate P," the downstream target of Kinase X. Use an antibody for total Substrate P as a loading control.
-
Quantification and IC50 Calculation: Quantify the band intensities for the phosphorylated substrate. Plot the inhibition of phosphorylation against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Comparative Functional Data
| Compound | Target Pathway | Cellular IC50 (nM) for Substrate P Phosphorylation | Correlation with CETSA EC50 |
| This compound | Kinase X -> Substrate P | 150 | Strong |
| Compound Y | Kinase X -> Substrate P | 85 | Strong |
Hypothetical Kinase X Signaling Pathway
Conclusion
Validating the target specificity of a small molecule like this compound requires a rigorous, multi-faceted experimental approach.
-
CETSA provides direct evidence of target engagement within the complex milieu of the cell.
-
Chemical Proteomics offers a global view of selectivity, flagging potential off-targets that require further investigation.
-
Functional Cellular Assays are essential to confirm that direct target binding translates into the desired biological effect on a specific pathway.
By integrating these methodologies, researchers can build a robust evidence package to confirm the mechanism of action, supporting the progression of promising compounds in the drug discovery pipeline. The comparative data presented in this guide illustrates how to objectively assess a novel compound against a known standard, providing a clear framework for decision-making in drug development.
References
A Comparative Guide to 2-Ethylacridine and Commercially Available Fluorescent Probes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides an objective comparison of the performance of 2-Ethylacridine against two widely used commercial fluorescent probes: Fluorescein (B123965) and BODIPY FL.
Data Presentation: A Quantitative Comparison
The following table summarizes the key photophysical properties of Acridine (B1665455) Orange (as a proxy for this compound), Fluorescein, and BODIPY FL. These parameters are crucial for determining the suitability of a fluorophore for various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.
| Property | Acridine Orange (for this compound) | Fluorescein | BODIPY FL |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~54,000 at 492 nm | ~70,000 - 92,300 at 490 nm[1] | >80,000 at 503 nm[2] |
| Fluorescence Quantum Yield (Φf) | 0.2 (in basic ethanol) - 0.46 (protonated form)[3] | ~0.9 (in 0.1 M NaOH)[1] | ~0.9 (in MeOH)[2] |
| Photostability | Low to Moderate[4] | Low[1] | High[5] |
| Quantitative Photostability | Fluorescence drops to 6% after 200s of 488nm excitation[6] | Emits 30,000-40,000 photons before bleaching[7][8] | More photostable than fluorescein[5] |
Signaling Pathways and Mechanisms of Action
The utility of a fluorescent probe is defined by its mechanism of action and its interaction with the biological environment. The following diagrams illustrate the principles behind the fluorescence of Acridine Orange, Fluorescein, and BODIPY FL.
Experimental Protocols
To ensure objective and reproducible comparisons between fluorescent probes, standardized experimental protocols are essential. The following sections detail the methodologies for measuring key performance indicators.
Measurement of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength.
Objective: To determine the molar extinction coefficient of the fluorescent probe at its absorption maximum.
Materials:
-
High-purity fluorescent probe
-
Spectroscopic grade solvent (e.g., ethanol, DMSO, or PBS)
-
Calibrated UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the fluorescent probe and dissolve it in a known volume of the chosen solvent to prepare a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen such that the absorbance values at the maximum absorption wavelength fall between 0.1 and 1.0.
-
Absorbance Measurement: For each dilution, measure the absorbance spectrum using the UV-Vis spectrophotometer. The solvent used for the dilutions should be used as the blank.
-
Data Analysis: According to the Beer-Lambert law (A = εcl), plot the absorbance at the maximum absorption wavelength against the concentration of the probe. The slope of the resulting linear fit will be the molar extinction coefficient (ε).
Measurement of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. The comparative method is described here.
Objective: To determine the relative fluorescence quantum yield of a test probe by comparing it to a standard of known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Fluorescent probe to be tested
-
A standard fluorescent probe with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or fluorescein in 0.1 M NaOH)
-
Spectroscopic grade solvent
Procedure:
-
Solution Preparation: Prepare a series of dilutions for both the test probe and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each dilution of the test probe and the standard using the spectrofluorometer. The excitation wavelength and all instrument settings should be kept identical for all measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
For both the test probe and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
The quantum yield of the test probe (Φ_test) can be calculated using the following equation: Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²) Where:
-
Φ_std is the quantum yield of the standard.
-
m_test and m_std are the slopes of the linear fits for the test probe and the standard, respectively.
-
η_test and η_std are the refractive indices of the solvents (if different).
-
-
Assessment of Photostability
Photostability is the ability of a fluorophore to resist photodegradation upon exposure to light.
Objective: To determine the photobleaching half-life (t₁/₂) of a fluorescent probe under controlled illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive detector.
-
Solutions of the fluorescent probes at a known concentration.
-
Microscope slides and coverslips.
Procedure:
-
Sample Preparation: Prepare a sample of the fluorescent probe solution on a microscope slide.
-
Initial Imaging: Acquire an initial image of the sample to determine the initial fluorescence intensity (I₀).
-
Continuous Illumination: Continuously illuminate a defined region of the sample with a constant light intensity.
-
Time-Lapse Imaging: Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the illuminated region in each image.
-
Plot the normalized fluorescence intensity (I/I₀) as a function of time.
-
The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t₁/₂).
-
References
- 1. benchchem.com [benchchem.com]
- 2. BODIPY | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photobleaching [evidentscientific.com]
- 8. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
A Head-to-Head Comparison of 2-Ethylacridine and DAPI for Nuclear Staining
For researchers, scientists, and drug development professionals, the precise visualization of cellular nuclei is a cornerstone of many experimental workflows. The choice of a fluorescent nuclear stain can significantly impact the quality and reliability of data in applications ranging from routine cell counting to high-content screening. This guide provides a comprehensive, data-driven comparison of two nuclear stains: the well-established 4',6-diamidino-2-phenylindole (DAPI) and the lesser-known 2-Ethylacridine.
This comparison delves into the key performance characteristics of each dye, including their spectral properties, DNA binding mechanisms, and practical considerations such as cell permeability and cytotoxicity. While DAPI is a widely adopted and well-characterized reagent, this guide also sheds light on the potential of this compound, an acridine (B1665455) derivative, as an alternative for nuclear staining, albeit with more limited available data.
Physicochemical and Spectroscopic Properties
A fundamental aspect of any fluorescent probe is its spectral profile. The excitation and emission maxima dictate the necessary filter sets and laser lines for imaging, while the quantum yield and photostability determine the brightness and longevity of the fluorescent signal.
| Property | This compound | DAPI |
| Excitation Maximum (DNA-bound) | Data not available | ~358 nm |
| Emission Maximum (DNA-bound) | Data not available | ~461 nm[1] |
| Quantum Yield (DNA-bound) | Data not available | ~0.58 (in DMSO) |
| Photostability | Data not available | Generally considered photostable, but can be susceptible to photobleaching under intense or prolonged illumination. |
| Molar Mass | 207.27 g/mol | 350.25 g/mol |
DAPI is a blue-emitting fluorophore with a maximum excitation in the ultraviolet range at approximately 358 nm and an emission peak at around 461 nm when bound to double-stranded DNA (dsDNA)[1]. This significant Stokes shift (the difference between excitation and emission wavelengths) is advantageous for multicolor imaging, minimizing spectral overlap with other fluorophores.
DNA Binding and Specificity
The interaction of a nuclear stain with DNA is critical to its function. The mode of binding, affinity, and base-pair specificity can influence staining patterns and experimental outcomes.
| Property | This compound | DAPI |
| Binding Mechanism | Intercalation | Minor groove binding |
| DNA Specificity | Presumed GC-preference (typical for acridines) | AT-rich regions |
| Binding Affinity (Kd) | Data not available | ~100 nM |
DAPI is a well-characterized minor groove binder with a strong preference for adenine-thymine (AT)-rich regions of DNA. This binding is non-intercalative, meaning it fits into the minor groove of the DNA double helix without unwinding it.
This compound , like other acridine derivatives, is known to bind to DNA primarily through intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. While a specific binding affinity (Kd) for this compound is not available, acridine compounds, in general, are known to be strong DNA binders.
Cellular Applications: Permeability and Cytotoxicity
The utility of a nuclear stain in live-cell imaging versus fixed-cell applications is determined by its ability to cross the cell membrane and its impact on cell health.
| Property | This compound | DAPI |
| Cell Permeability | Data on specific cell permeability for nuclear staining is limited. Acridine derivatives can exhibit variable permeability. | Generally considered cell-impermeant for live cells at low concentrations, but can enter live cells at higher concentrations. Readily enters fixed and permeabilized cells. |
| Cytotoxicity (IC50) | Data on this compound is limited. Cytotoxicity of acridine derivatives varies widely depending on the specific compound and cell line. For example, some acridine derivatives show IC50 values in the micromolar range against various cancer cell lines.[2][3][4][5] | Can be cytotoxic, especially at higher concentrations and with prolonged exposure. |
DAPI is commonly used for staining fixed and permeabilized cells, as its passage across intact cell membranes is limited. While it can be used for live-cell staining at higher concentrations, its potential cytotoxicity should be a consideration for long-term imaging experiments.
The cell permeability and cytotoxicity of This compound for nuclear staining applications are not well-documented. Studies on other acridine derivatives show a wide range of cytotoxic activities, often in the micromolar range, depending on the cell type and the specific chemical structure of the acridine compound[2][3][4][5]. Further investigation is required to determine the suitability of this compound for live-cell imaging.
Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable experimental results.
DAPI Staining Protocol for Fixed Adherent Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding: Plate cells on a suitable substrate (e.g., coverslips, chamber slides) and culture until the desired confluency is reached.
-
Fixation: Aspirate the culture medium and fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional but Recommended): Incubate the cells with 0.1-0.5% Triton™ X-100 in PBS for 10-15 minutes at room temperature to permeabilize the nuclear membrane.
-
Washing: Wash the cells three times with PBS.
-
DAPI Staining: Incubate the cells with a DAPI staining solution (typically 1-5 µg/mL in PBS) for 1-5 minutes at room temperature, protected from light.
-
Washing: Wash the cells two to three times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (e.g., ~360 nm excitation and ~460 nm emission).
This compound Staining Protocol
-
Concentration: A starting point could be in the low micromolar range, with a titration to determine the optimal signal-to-noise ratio.
-
Incubation Time: Incubation times would need to be optimized to allow for sufficient nuclear uptake without excessive background staining or cytotoxicity.
-
Fixation and Permeabilization: The compatibility of this compound with various fixation and permeabilization methods would need to be assessed.
-
Imaging Conditions: Appropriate filter sets would need to be selected based on the determined excitation and emission spectra of DNA-bound this compound.
Visualizing the Workflow: Nuclear Staining Process
The following diagram illustrates a typical workflow for nuclear staining of adherent cells.
Conclusion
DAPI remains the gold standard for blue-fluorescent nuclear staining due to its well-documented spectral properties, high affinity for DNA, and established protocols for a wide range of applications. Its primary limitation is its reduced suitability for long-term live-cell imaging due to its poor cell permeability at low concentrations and potential cytotoxicity.
This compound presents a potential, though largely unexplored, alternative. As an acridine derivative, it is expected to intercalate into DNA and exhibit fluorescence. However, the lack of specific, quantitative data on its spectral properties when bound to DNA, its quantum yield, photostability, and a validated staining protocol makes a direct and comprehensive performance comparison with DAPI challenging.
For researchers seeking a reliable and well-characterized nuclear stain for routine applications, DAPI is the clear choice. However, for those interested in exploring novel fluorescent probes, this compound and other acridine derivatives may warrant further investigation to characterize their potential for specific imaging applications. The development of a comprehensive dataset for this compound, including its photophysical properties and cellular behavior, will be crucial in determining its place in the toolkit of cell biologists and drug discovery professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. Dissociation constant (Kd) - what is it, how is it measured and why does it matter? | Fidabio [fidabio.com]
- 3. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Acridine Derivatives: Correlating In Vitro Cytotoxicity with In Vivo Antitumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Tale of Two Settings
The relationship between the concentration of a drug that kills 50% of cancer cells in a dish (in vitro IC50) and its ability to shrink tumors in a living organism (in vivo) is complex and not always linear.[1] Factors such as pharmacokinetics, metabolism, and the tumor microenvironment play a crucial role in determining the ultimate therapeutic outcome.[1] The following tables summarize representative quantitative data for acridine (B1665455) derivatives, showcasing this often-observed disparity.
Table 1: In Vitro Cytotoxicity of Selected Acridine Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Sulfonamide acridine derivative 8b | HepG2 (Hepatocellular Carcinoma) | MTT | 14.51 | [4][5] |
| Sulfonamide acridine derivative 8b | HCT-116 (Colon Carcinoma) | MTT | 9.39 | [4][5] |
| Sulfonamide acridine derivative 8b | MCF-7 (Breast Carcinoma) | MTT | 8.83 | [4][5] |
| Acridine-core naphthoquinone 4e | SCC9 (Oral Squamous Cell Carcinoma) | MTT | 29.99 | [6] |
| 9-Acridinyl amino acid derivative 8 | A549 (Lung Carcinoma) | MTT | ≈ 6 | [4] |
| 9-Acridinyl amino acid derivative 9 | A549 (Lung Carcinoma) | MTT | ≈ 6 | [4] |
| Acridine-benzohydrazide 3c | A549 (Lung Adenocarcinoma) | MTT (24h) | 73 | [4] |
| Acridine-benzohydrazides 3a-3d | A549 (Lung Adenocarcinoma) | MTT (48h) | 37-62 | [4] |
| Compound 3g | MCF-7 (Breast) | Not Specified | >10 | [7] |
| Compound 3m | HCT-15 (Colon) | Not Specified | >10 | [7] |
| Compound 5g | A-549 (Lung) | Not Specified | >10 | [7] |
Table 2: In Vivo Antitumor Efficacy of Representative Acridine Derivatives in Xenograft Models
| Compound/Regimen | Cancer Model | Animal Model | Dosage | Key Findings | Reference |
| C-1748 (1-Nitroacridine derivative) | Prostate Cancer (LnCaP Xenograft) | Nude Mice | 0.8 mg/kg and 1 mg/kg (intraperitoneally) | 80-90% inhibition of tumor growth with minimal toxicity. | [8] |
| 9-Phenylacridine (ACPH) | Melanoma (A375) | Mice | Not specified | Led to regression of tumor volume. | [8] |
| ACS-AZ (9-Aminoacridine derivative) | Ehrlich Ascites Carcinoma | Mice | 25 and 50 mg/kg (intraperitoneally) | Significant reduction in tumor volume and cell viability. | [8] |
| DAMSA (3,6-bis-dimethylamino analog) | Murine Leukemias | Mice | 100 mg/kg | Important antitumor effect. | [9] |
Experimental Protocols
A comprehensive assessment of a compound's potential requires robust and well-defined experimental protocols. Below are methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Acridine compounds (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[4]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the acridine compounds. Include vehicle and positive controls.[4]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[4]
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm.[4]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[1]
In Vivo Antitumor Efficacy: Xenograft Mouse Model
This protocol describes a general procedure for evaluating the antitumor efficacy of acridine derivatives in a subcutaneous xenograft mouse model.[1]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cells for implantation
-
Sterile PBS and Matrigel (optional)
-
Acridine compounds formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
-
-
Procedure:
-
Cell Implantation: Inject a suspension of human cancer cells subcutaneously into the flank of each mouse.[1]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the acridine compound or vehicle control according to a predetermined schedule and route (e.g., intraperitoneally, orally).
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.[1]
-
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the control group.[1] Other endpoints can include tumor regression or an increase in lifespan.[1] All animal experiments must be conducted in accordance with institutional and national guidelines.[1]
Mandatory Visualization
Diagrams illustrating the mechanism of action and experimental workflows provide a clear visual representation of complex processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interest of Acridine Derivatives in the Anticancer Chemotherapy | Bentham Science [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Pro-Apoptotic Antitumoral Effect of Novel Acridine-Core Naphthoquinone Compounds against Oral Squamous Cell Carcinoma [mdpi.com]
- 7. Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antitumor activity in the acridine series - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Ethylacridine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 2-Ethylacridine, a heterocyclic compound, requires careful handling due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for its safe disposal, ensuring compliance with safety protocols and minimizing environmental impact.
Hazard Profile of this compound
Before initiating any disposal procedures, it is imperative to understand the hazards associated with this compound. This information is typically found in the Safety Data Sheet (SDS). Key hazard classifications for this compound and similar compounds include:
-
Acute Oral Toxicity : Harmful if swallowed.
-
Skin Irritation : Causes skin irritation.
-
Serious Eye Irritation : Causes serious eye irritation.
-
Carcinogenicity : May cause cancer.
-
Specific Target Organ Toxicity : May cause respiratory irritation.
-
Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects.
Given these hazards, this compound must be treated as hazardous waste.[1][2][3] Improper disposal, such as pouring it down the sink or placing it in regular trash, is strictly prohibited.[2][3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound waste. This includes:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Procedure
The disposal of this compound should follow a systematic process to ensure safety and compliance.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[4][5]
-
Collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., filter paper, vials, pipette tips), in a designated and clearly labeled hazardous waste container.[6]
-
Distinguish between liquid and solid waste by collecting them in separate, appropriate containers.[7]
2. Container Selection and Labeling:
-
Use a compatible container that is in good condition, leak-proof, and has a secure screw-on cap.[1][4][7] The original container is often a suitable choice if it is in good condition.[5][8]
-
The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name, "this compound".[1][5] The label should also include the approximate concentration and accumulation start date.
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[4]
-
The SAA should be a secure, well-ventilated area, away from ignition sources and incompatible chemicals.[9]
-
Ensure the container is placed in secondary containment to capture any potential leaks.[7] A secondary container should be chemically compatible and large enough to hold 110% of the volume of the primary container.[7]
-
Keep the waste container closed at all times , except when adding waste.[1][5][7]
4. Arranging for Disposal:
-
Once the container is full or has reached the designated accumulation time limit (often 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7][9]
-
Do not attempt to treat or neutralize the this compound waste unless you are specifically trained and equipped to do so.
-
Complete all necessary paperwork, such as a hazardous waste pickup request form, accurately and completely.[5]
5. Spill and Emergency Procedures:
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using an inert absorbent material.
-
Collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Figure 1. This compound Disposal Workflow
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. acs.org [acs.org]
- 3. ethz.ch [ethz.ch]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. benchchem.com [benchchem.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
